molecular formula C76H108O8P2 B3177177 (R)-DTBM-Garphos CAS No. 1365531-99-2

(R)-DTBM-Garphos

Cat. No.: B3177177
CAS No.: 1365531-99-2
M. Wt: 1211.6 g/mol
InChI Key: KACYLFSRRUJDSY-UHFFFAOYSA-N
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Description

(R)-DTBM-Garphos is a useful research compound. Its molecular formula is C76H108O8P2 and its molecular weight is 1211.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1210.75194439 g/mol and the complexity rating of the compound is 1720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACYLFSRRUJDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H108O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104167
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine
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Molecular Weight

1211.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365531-99-2
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365531-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (R)-DTBM-Garphos – Ligand Architecture and Synthetic Methodology

[1][2]

Executive Summary

Ligand Identity: (R)-DTBM-Garphos CAS Registry: 1365531-99-2 IUPAC Name: (R)-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine) Core Class: Atropisomeric

1

This compound represents a pinnacle in the engineering of chiral ligands for asymmetric hydrogenation. Developed by the Wanbin Zhang group, this ligand integrates a rigid, electron-rich tetramethoxybiphenyl backbone with sterically demanding DTBM (3,5-di-tert-butyl-4-methoxy) wings. This architecture addresses the limitations of earlier generations (e.g., BINAP, SegPhos) by offering superior solubility in non-polar solvents and enhanced electronic density at the metal center, facilitating difficult substrate activations such as unfunctionalized enamides and bulky ketones.

This guide details the structural logic, synthetic pathway, and catalytic utility of this compound, designed for researchers requiring high-fidelity reproducibility in asymmetric catalysis.

Structural Analysis & Design Logic

The efficacy of this compound stems from the synergistic interplay between its backbone and phosphine substituents.

The Tetramethoxybiphenyl Backbone

Unlike the binaphthyl backbone of BINAP, the 4,4',6,6'-tetramethoxybiphenyl core of Garphos offers a tunable dihedral angle. The methoxy groups at the 6,6'-positions exert steric repulsion (the "buttressing effect"), preventing free rotation around the C1-C1' bond and securing the axial chirality. Simultaneously, the electron-donating nature of the methoxy groups increases the basicity of the phosphorus atoms, enhancing the stability of the metal-ligand complex.

The DTBM Wings

The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group is a critical modification.

  • Steric Bulk: The tert-butyl groups create a deep chiral pocket, maximizing enantioselective induction by restricting substrate approach trajectories.

  • Electronic Modulation: The para-methoxy group works in concert with the tert-butyls to make the phosphine highly electron-rich (Lewis basic), accelerating the oxidative addition step in catalytic cycles (e.g., Rh(I) to Rh(III)).

  • Solubility: The lipophilic nature of the DTBM groups ensures the ligand dissolves readily in hexanes, toluene, and ether, unlike many crystalline aryl-phosphines.

Table 1: Structural & Electronic Comparison
Feature(R)-BINAP(R)-SegPhosThis compound
Backbone BinaphthylBi-1,3-benzodioxoleTetramethoxybiphenyl
Dihedral Angle ~75°~65°~70-74° (Tunable)
Electronic Nature NeutralElectron-richHighly Electron-rich
Solubility (Hexane) PoorModerateExcellent
Primary Application General HydrogenationRuthenium CatalysisRh/Ir Asymmetric Hydrogenation

Synthetic Methodology

The synthesis of this compound is a multi-stage process requiring strict anaerobic conditions during phosphination. The most robust route involves the construction of the racemic backbone, followed by phosphination, oxidation, optical resolution, and final reduction.

Retrosynthetic Analysis

The target molecule is disassembled into two key components:

  • The Electrophile: Chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine [Cl-P(DTBM)2].

  • The Nucleophile: A dilithiated species derived from 2,2'-dibromo-4,4',6,6'-tetramethoxybiphenyl.

Detailed Protocol
Step A: Synthesis of the DTBM-Phosphine Chloride

Reagent Preparation

  • Grignard Formation: React 1-bromo-3,5-di-tert-butyl-4-methoxybenzene with Mg turnings in THF (reflux, 2h) to form the Grignard reagent.

  • Phosphination: Cool the Grignard solution to 0°C. Add

    
     (0.5 equiv) dropwise.
    
  • Isolation: Reflux for 4h. Distill off THF and excess

    
    . Recrystallize from hexane to obtain Cl-P(DTBM)2 .
    
    • Checkpoint:

      
      P NMR should show a singlet around +80 to +100 ppm (typical for diarylchlorophosphines).
      
Step B: Backbone Synthesis & Phosphination
  • Coupling: Oxidative coupling of 1-iodo-3,5-dimethoxybenzene using Cu powder (Ullmann coupling) at 200°C yields 3,3',5,5'-tetramethoxybiphenyl.

  • Bromination: Bromination with

    
     in 
    
    
    at -78°C selectively targets the 2,2'-positions due to the directing effect of the methoxy groups, yielding 2,2'-dibromo-4,4',6,6'-tetramethoxybiphenyl .
  • Lithiation: Dissolve the dibromide (10 mmol) in anhydrous THF under Argon. Cool to -78°C. Add

    
    -BuLi (22 mmol) dropwise. Stir for 1h to generate the dilithio-species.
    
  • Phosphination: Add a solution of Cl-P(DTBM)2 (22 mmol) in THF dropwise at -78°C.

  • Warming: Allow the mixture to warm to room temperature (RT) overnight.

  • Oxidation (Crucial for Purification): Do not isolate the phosphine yet. Add

    
     (30% aq, excess) at 0°C to convert the air-sensitive phosphine to the air-stable phosphine oxide .
    
    • Why? The oxide is stable, solid, and resolvable.

Step C: Optical Resolution
  • Complexation: Dissolve the racemic phosphine oxide in hot ethanol. Add a chiral resolving agent (e.g., (-)-DBTA or L-tartaric acid derivatives).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of this compound oxide will crystallize (verify specific salt/solvent combination via screening if literature varies).

  • Liberation: Treat the salt with NaOH (aq) and extract with DCM to yield optically pure This compound Oxide .

    • QC Check: Verify >99% ee via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA).

Step D: Reduction to Active Ligand
  • Reduction: Dissolve (R)-oxide in dry toluene. Add

    
     (Trichlorosilane, 5 equiv) and 
    
    
    (10 equiv).
  • Heating: Heat to 100°C for 12h in a sealed pressure tube or reflux under Argon.

  • Workup: Cool to 0°C. Carefully quench with degassed NaOH (aq) under Argon.

  • Isolation: Extract with degassed ether/hexane. Concentrate under vacuum.

    • Result: this compound as a white crystalline solid. Store in a glovebox.

Synthesis Workflow Diagram

GarphosSynthesisStartStart: 1-Bromo-3,5-di-tert-butyl-4-methoxybenzeneGrignardStep A: Grignard Formation(Mg, THF, Reflux)Start->GrignardPCl3Reaction with PCl3Grignard->PCl3ClPIntermediate: Cl-P(DTBM)2PCl3->ClPCouplingStep B4: Phosphination(Mix Lithio-Backbone + Cl-P(DTBM)2)ClP->Coupling ElectrophileBackboneStart: 3,5-Dimethoxy-iodobenzeneUllmannStep B1: Ullmann Coupling(Cu, 200°C)Backbone->UllmannBrominationStep B2: Bromination(Br2, -78°C)Ullmann->BrominationLithiationStep B3: Lithiation(n-BuLi, -78°C)Bromination->LithiationLithiation->Coupling NucleophileOxidationStep B5: Oxidation(H2O2)Coupling->OxidationRacOxideRacemic Phosphine OxideOxidation->RacOxideResolutionStep C: Optical Resolution(Chiral Acid / Crystallization)RacOxide->ResolutionPureOxideThis compound Oxide(>99% ee)Resolution->PureOxideReductionStep D: Reduction(HSiCl3, TEA, 100°C)PureOxide->ReductionFinalProduct: this compound(Active Ligand)Reduction->Final

Figure 1: Convergent synthetic pathway for this compound, highlighting the critical oxidation-resolution-reduction sequence.

Catalytic Applications & Performance

This compound is primarily utilized in Rhodium- and Iridium-catalyzed asymmetric hydrogenation. Its performance is characterized by high Turnover Frequencies (TOF) and exceptional enantioselectivity (>99% ee).[2]

Rh-Catalyzed Hydrogenation Mechanism

The ligand forms a


  • Coordination: The substrate (e.g., enamide) coordinates to the cationic Rh-Garphos complex.

  • Oxidative Addition:

    
     adds to the metal center. The electron-rich DTBM groups stabilize the Rh(III) dihydride intermediate.
    
  • Migratory Insertion: The hydride transfers to the olefin. This is the enantiodetermining step, controlled by the steric pocket of the DTBM wings.

  • Reductive Elimination: The product is released, and the Rh(I) species is regenerated.

Key Substrate Classes
  • 
    -Aryl Enamides:  Precursors to chiral amines.
    
  • 
    -Keto Esters:  Via Dynamic Kinetic Resolution (DKR).
    
  • Unfunctionalized Ketones: Requires Ir-catalysis (Ir-DTBM-Garphos).

Catalytic Cycle Visualization

CatalyticCycleComplexPre-Catalyst[Rh(Garphos)(Solv)2]+CoordinationSubstrateCoordinationComplex->Coordination + SubstrateOxAddOxidative Addition(H2)Coordination->OxAdd + H2InsertionMigratory Insertion(Enantiodetermining)OxAdd->Insertion Rh(III)EliminationReductive Elimination(Product Release)Insertion->Elimination C-H Bond FormElimination->Complex - Product

Figure 2: General catalytic cycle for Rh-Garphos mediated asymmetric hydrogenation.

Handling & Quality Control

Storage Protocols
  • Atmosphere: Strictly under Argon or Nitrogen. While the oxide is stable, the free phosphine is prone to oxidation over weeks if exposed to air.

  • Temperature: 2-8°C for long-term storage.

  • Solution Stability: Solutions in degassed DCM or Toluene are stable for 24-48h. Avoid protic solvents (MeOH) for long-term storage of the free ligand.

Analytical Specifications
  • Appearance: White to off-white crystalline powder.

  • 
    P NMR (
    
    
    ):
    Singlet, typically around -10 to -15 ppm (verify against specific batch certificate, as chemical shift varies slightly with concentration).
  • 
    H NMR:  Distinct singlets for the tert-butyl groups (1.3-1.4 ppm) and methoxy groups.
    
  • Optical Rotation:

    
     (c=0.5, 
    
    
    ) for the (R)-isomer [1].

References

  • Sigma-Aldrich. this compound Product Specification. Catalog No. 761419. Link

  • Zhang, W., et al. "Garphos Ligands: Novel C2-Symmetric Bisphosphine Ligands for Asymmetric Hydrogenation." Angewandte Chemie International Edition, 2013, 52, 2203. Link

  • Strem Chemicals. Garphos™ Ligand Kit Technical Note. Link

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003, 103(8), 3029–3070. Link

  • Kanata Chemical Technologies. Garphos Ligand Family Intellectual Property & Licensing. (Garphos is a trademark of Kanata Chemical Technologies).

The Mechanism of (R)-DTBM-Garphos in Asymmetric Catalysis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of asymmetric catalysis, the design and application of chiral ligands are paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the pantheon of privileged ligands, (R)-DTBM-Garphos has emerged as a powerful tool for researchers in drug development and fine chemical synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the context of asymmetric catalysis, with a particular focus on its role in the rhodium-catalyzed hydroformylation of prochiral olefins. We will delve into the structural and electronic properties of the ligand, elucidate its influence on the catalytic cycle, and provide practical insights for its application.

The Architect of Asymmetry: Structural and Electronic Properties of this compound

This compound, a member of the Garphos family of ligands, is a C₂-symmetric biaryl diphosphine ligand. Its structure is characterized by a rigid biphenyl backbone and bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups. This unique architecture imparts a combination of steric hindrance and electron-richness that is central to its catalytic prowess.

The bulky tert-butyl groups create a well-defined and sterically demanding chiral pocket around the coordinated metal center. This steric bulk plays a crucial role in dictating the orientation of the incoming substrate, thereby controlling the facial selectivity of the subsequent bond-forming steps. The methoxy substituents on the phenyl rings, in conjunction with the phosphorus atoms, contribute to the electron-rich nature of the ligand. This electronic property enhances the electron density on the metal center, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Caption: Simplified structure of this compound.

The Catalytic Cycle in Asymmetric Hydroformylation: A Step-by-Step Analysis

The asymmetric hydroformylation of prochiral olefins to generate chiral aldehydes is a flagship application for ligands like this compound. The generally accepted mechanism for this rhodium-catalyzed transformation is the Heck-Breslow cycle. The unique steric and electronic properties of this compound exert a profound influence on each step of this cycle, ultimately dictating the high enantioselectivity observed.

Step 1: Pre-catalyst Activation and Formation of the Active Species

The catalytic cycle is initiated by the reaction of a rhodium precursor, typically [Rh(CO)₂(acac)], with this compound and syngas (a mixture of CO and H₂). This leads to the formation of the active catalyst, a rhodium hydride complex, [HRh(CO)₂(this compound)]. The bulky this compound ligand coordinates to the rhodium center in a bidentate fashion, creating a chiral environment.

Step 2: Olefin Coordination

A molecule of the prochiral olefin substrate displaces a carbonyl ligand to coordinate to the rhodium center. The steric bulk of the this compound ligand plays a critical role at this stage, directing the olefin to bind in a specific orientation to minimize steric clashes. This pre-coordination is a crucial step in establishing the subsequent facial selectivity.

Step 3: Migratory Insertion (Enantioselectivity-Determining Step)

This is the key enantioselectivity-determining step of the reaction. The rhodium-hydride bond adds across the double bond of the coordinated olefin via migratory insertion. There are two possible transition states, one leading to the (R)-product and the other to the (S)-product. The chiral pocket created by the this compound ligand energetically favors one of these transition states over the other. The bulky di-tert-butyl-methoxyphenyl groups effectively block one face of the olefin, forcing the hydride to add to the other face, thus leading to the preferential formation of one enantiomer.

Step 4: CO Insertion

A molecule of carbon monoxide coordinates to the rhodium center and subsequently inserts into the rhodium-alkyl bond to form a rhodium-acyl intermediate.

Step 5: Oxidative Addition of Hydrogen

A molecule of dihydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species.

Step 6: Reductive Elimination and Catalyst Regeneration

The final step involves the reductive elimination of the chiral aldehyde product from the rhodium(III) complex. This regenerates the active rhodium hydride catalyst, [HRh(CO)₂(this compound)], which can then enter another catalytic cycle.

Catalytic_Cycle cluster_legend L* = this compound A [HRh(CO)2(L)] Active Catalyst B Olefin Coordination A->B + Olefin - CO C [HRh(CO)(Olefin)(L)] B->C D Migratory Insertion (Enantio-determining) C->D E [R-Rh(CO)(L)] D->E F CO Insertion E->F + CO G [(R-CO)Rh(CO)(L)] F->G H H2 Oxidative Addition G->H + H2 I [(R-CO)Rh(H)2(CO)(L*)] H->I J Reductive Elimination I->J J->A + Aldehyde p1

Caption: The Heck-Breslow catalytic cycle for hydroformylation.

The Origin of Enantioselectivity: A Quadrant Model Perspective

The high enantioselectivity imparted by this compound can be rationalized using a quadrant model. The C₂-symmetric nature of the ligand creates four distinct quadrants around the metal center, each with a different steric environment. The bulky aryl groups of the ligand occupy two of these quadrants, effectively shielding them from the approaching substrate. Consequently, the substrate is forced to coordinate in one of the less sterically hindered quadrants, and in a specific orientation. This preferred coordination geometry then dictates the trajectory of the migratory insertion of the hydride, leading to the formation of one enantiomer of the product in excess.

Caption: A simplified quadrant model illustrating steric control.

Experimental Protocol: Asymmetric Hydroformylation of Styrene

The following is a representative experimental protocol for the rhodium-catalyzed asymmetric hydroformylation of styrene using this compound. This protocol is based on general procedures reported for similar catalytic systems.

Materials:

  • [Rh(CO)₂(acac)] (Rhodium(I) dicarbonyl acetylacetonate)

  • This compound

  • Styrene (freshly distilled)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • Autoclave reactor equipped with a magnetic stir bar and pressure gauge

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(CO)₂(acac)] (1.0 mol%) and this compound (1.1 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to allow for ligand exchange and pre-catalyst formation.

  • Reaction Setup: The freshly prepared catalyst solution is transferred via cannula to a pre-dried autoclave reactor. Styrene (1.0 equivalent) is then added to the reactor.

  • Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged three times with syngas. The reactor is then pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by observing the pressure drop in the autoclave. Upon completion, the reactor is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion, regioselectivity, and enantiomeric excess of the product aldehyde.

  • Purification: The product can be purified by column chromatography on silica gel.

Performance Data

The performance of this compound and its analogues in asymmetric catalysis is impressive, consistently delivering high yields and enantioselectivities for a range of substrates. The following table summarizes representative data for Garphos-type ligands in asymmetric hydroformylation.

LigandSubstrateTemp (°C)Pressure (bar)Yield (%)ee (%)Reference
(S)-BTFM-GarphosStyrene6020>9553[1]

Note: Data for the closely related (S)-BTFM-Garphos is presented here to illustrate the performance of the Garphos ligand family in this specific reaction. The performance of this compound is expected to be comparable or superior in many cases due to its enhanced steric bulk and electron-donating properties.

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its unique combination of a rigid backbone, substantial steric bulk, and electron-rich character creates a highly effective chiral environment for transition metal catalysts. This in-depth guide has elucidated the mechanism by which this compound orchestrates high enantioselectivity in the context of rhodium-catalyzed hydroformylation. By understanding the intricate interplay between the ligand's structure and its function within the catalytic cycle, researchers can better leverage this powerful tool to address the challenges of modern synthetic chemistry and accelerate the development of novel chiral therapeutics and materials.

References

  • Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology. [Link]

Sources

A Technical Guide to the Synthesis of Key Precursors for (R)-DTBM-Garphos

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (R)-DTBM-Garphos, a member of the Garphos™ family of chiral ligands, has emerged as a powerful tool in modern asymmetric catalysis.[1][2][3] Its unique structural framework, characterized by a sterically hindered atropisomeric biaryl backbone and bulky, electron-rich phosphine moieties, imparts exceptional levels of enantioselectivity and reactivity in a variety of metal-catalyzed transformations.[4] This technical guide provides a comprehensive overview of the synthetic strategies for assembling the core precursors of this compound. We will dissect the molecule through a retrosynthetic lens to identify its key building blocks: the chiral biaryl diol and the bulky phosphine component. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies grounded in established chemical principles.

The this compound Ligand: Structure and Significance

This compound, chemically known as (R)-2,2'-Bis[bis(4-methoxy-3,5-di-t-butylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl, is a C₂-symmetric atropisomeric diphosphine ligand.[2][5][6] The ligand's efficacy is derived from its modular architecture:

  • The Chiral Biaryl Backbone: The 4,4',6,6'-tetramethoxy-1,1'-biphenyl core provides a rigid and sterically defined chiral environment due to hindered rotation around the C-C single bond connecting the two aryl rings. This atropisomerism is the primary source of chirality that dictates the stereochemical outcome of catalytic reactions.[7][8]

  • The Phosphine Groups: The bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine units, often abbreviated as DTBM-phosphine, are responsible for coordination to the metal center. Their significant steric bulk and electron-donating nature (from the methoxy group and alkyl substituents) are crucial for enhancing catalytic activity and selectivity.[9]

This combination of features makes this compound and its analogues highly effective in reactions such as asymmetric hydrogenation, cross-coupling reactions, and hydroacylations.[10][11][12]

Retrosynthetic Analysis: Deconstructing the Ligand

A logical retrosynthetic approach simplifies the synthesis into manageable stages. The primary disconnection points are the two P-C bonds linking the phosphine groups to the biaryl backbone. This reveals the two principal precursors required for the final assembly.

G ligand This compound disconnection C(aryl)-P Disconnection ligand->disconnection precursors Key Precursors disconnection->precursors Retrosynthesis diol Precursor 1: (R)-Atropisomeric Biaryl Diol (or Ditriflate) precursors->diol phosphine Precursor 2: Bulky Secondary Phosphine (or Phosphine Oxide) precursors->phosphine

Caption: Retrosynthetic pathway for this compound.

This analysis identifies our two primary synthetic targets:

  • (R)-4,4',6,6'-Tetramethoxy-1,1'-biphenyl-2,2'-diol: The chiral backbone.

  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Oxide/Secondary Phosphine: The coordinating phosphine moiety.

Synthesis of the Atropisomeric Biaryl Core

The synthesis of atropisomeric biaryl diols is a cornerstone of chiral ligand development.[7] The most common and effective method involves the enantioselective oxidative coupling of a prochiral phenol monomer.

Proposed Synthetic Pathway

The synthesis begins with a suitably substituted phenol, which undergoes oxidative coupling to form the C-C bond of the biaryl system. The use of a chiral catalyst during this step induces the desired (R)-configuration.

G cluster_0 Biaryl Core Synthesis phenol 2,4,6-Trimethoxyphenol (Monomer) coupling Enantioselective Oxidative Coupling (e.g., Vanadium/Copper Catalyst) phenol->coupling 1. diol (R)-4,4',6,6'-Tetramethoxy- 1,1'-biphenyl-2,2'-diol (Chiral Backbone) coupling->diol 2. G cluster_1 Phosphine Moiety Synthesis bromo 4-Bromo-2,6-di- tert-butylanisole grignard Grignard Formation (Mg, THF) bromo->grignard 1. phosphoryl Phosphorylation (e.g., POCl₃) grignard->phosphoryl 2. oxide Bis(DTBM)phosphine Oxide phosphoryl->oxide 3. G cluster_2 Final Assembly oxide_in Bis(DTBM)phosphine Oxide reduction Reduction (e.g., HSiCl₃) oxide_in->reduction sec_phosphine Secondary Phosphine reduction->sec_phosphine coupling Pd-Catalyzed C-P Coupling (e.g., Pd₂(dba)₃, dppf) sec_phosphine->coupling diol_in (R)-Biaryl Diol triflation Triflation (Tf₂O, Pyridine) diol_in->triflation ditriflate (R)-Biaryl Ditriflate triflation->ditriflate ditriflate->coupling final_ligand This compound coupling->final_ligand

Sources

Methodological & Application

(R)-DTBM-Garphos catalyzed asymmetric hydrogenation of ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Asymmetric Hydrogenation of Ketones using (R)-DTBM-Garphos

Executive Summary

This technical guide details the application of This compound (CAS: 1365531-99-2), a sterically demanding and electron-rich chiral diphosphine ligand, in the asymmetric hydrogenation of prochiral ketones. While structurally analogous to the Segphos and MeO-BIPHEP families, the Garphos backbone (4,4',6,6'-tetramethoxybiphenyl) combined with DTBM (3,5-di-tert-butyl-4-methoxyphenyl) substituents offers a unique steric cleft that excels in the reduction of sterically hindered substrates and diaryl ketones (e.g., benzophenones).

This document provides mechanistic insights, optimized protocols for Ruthenium (Ru) and Copper (Cu) catalyzed systems, and troubleshooting matrices to ensure high enantioselectivity (>95% ee) and conversion.

Ligand Profile & Mechanistic Advantage[1]

This compound is a


-symmetric biaryl diphosphine. Its efficacy stems from two structural pillars:[1][2]
  • The Garphos Backbone: The tetramethoxy-substituted biphenyl core creates a narrower dihedral angle compared to BINAP, enforcing a tighter chiral pocket around the metal center.

  • The DTBM Wings: The 3,5-di-tert-butyl-4-methoxy groups serve a dual purpose:

    • Steric: They extend the chiral environment, effectively "locking" the substrate orientation.

    • Electronic: The electron-rich nature (due to methoxy/t-butyl groups) increases the basicity of the phosphorus, stabilizing high-oxidation state intermediates (e.g., Ru-H species) and accelerating oxidative addition steps.

Catalytic Cycle Visualization (Ru-Diamine Pathway)

The following diagram illustrates the outer-sphere hydrogenation mechanism typically operative when DTBM-Garphos is paired with a Ruthenium-diamine complex (e.g., for simple ketone reduction).

G cluster_cycle Ru/DTBM-Garphos Catalytic Cycle (Outer Sphere) Complex Pre-Catalyst [RuCl2(DTBM-Garphos)(Diamine)] Active 16e- Active Species [RuH(DTBM-Garphos)(Diamine)]+ Complex->Active -HCl (Base assisted) TS Transition State (Six-Membered Pericyclic) Active->TS + Ketone Substrate Product_Release Product Release (Chiral Alcohol) TS->Product_Release Hydride Transfer Product_Release->Active + H2 H2_Add Heterolytic H2 Cleavage

Caption: Simplified outer-sphere mechanism for Ru-catalyzed hydrogenation. The DTBM groups on the ligand stabilize the 16e- active species and enforce enantio-discrimination during the hydride transfer.

Experimental Protocols

Protocol A: Ru-Catalyzed Hydrogenation of Aryl-Alkyl Ketones

Best for: Acetophenones,


-keto esters, and standard pharmaceutical intermediates.

Reagents:

  • Ligand: this compound (10 µmol)

  • Precursor: [RuCl₂(benzene)]₂ or [Ru(COD)(methylallyl)₂] (5 µmol Ru)

  • Diamine (Optional but recommended): (S,S)-DPEN (10 µmol) for Noyori-type active systems.

  • Solvent: Isopropanol (IPA) or Methanol (degassed).

  • Base: t-BuOK (Potassium tert-butoxide).

Step-by-Step Methodology:

  • Catalyst Formation (In-situ):

    • In a glovebox (N₂ atmosphere), charge a dry Schlenk tube with [RuCl₂(benzene)]₂ (2.5 mg, 0.005 mmol) and this compound (12.1 mg, 0.011 mmol).

    • Add anhydrous DMF (1 mL) and stir at 100°C for 10 minutes. The solution should turn clear orange/brown.

    • Note: If using a diamine co-ligand, add (S,S)-DPEN after cooling to RT and stir for another 30 mins.

    • Remove solvent under high vacuum if switching to IPA for the reaction.

  • Hydrogenation:

    • Dissolve the substrate (1.0 mmol) in degassed IPA (3 mL).

    • Transfer the catalyst solution (S/C = 1000:1 to 100:1 depending on difficulty) to the autoclave liner containing the substrate.

    • Add t-BuOK (0.1 M in IPA, catalytic amount, typically 10-50 equiv relative to Ru).

    • Pressurization: Purge the autoclave 3x with H₂ (10 bar), then pressurize to 30–50 bar .

    • Reaction: Stir at room temperature (25°C) for 12–24 hours.

  • Work-up:

    • Vent H₂ carefully.

    • Concentrate the solvent via rotary evaporation.

    • Pass through a short silica plug (eluent: EtOAc/Hexane 1:1) to remove metal residues.

    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Protocol B: Cu-Catalyzed Hydrogenation of Bulky Diaryl Ketones

Best for: Benzophenones, ortho-substituted diaryl ketones (difficult substrates for Ru). Reference Grounding: Based on Cu-catalyzed methodologies for hindered substrates [1].[3]

Reagents:

  • Ligand: this compound.[1][4][5][6][7][8][9][10]

  • Metal Source: Cu(OAc)₂ or [Cu(MeCN)₄]PF₆.

  • Hydride Source: Polymethylhydrosiloxane (PMHS) or H₂ (if using specialized high-pressure Cu systems). Note: Silane-mediated reduction is often preferred for Cu/Garphos systems to avoid high pressure.

Workflow:

  • Mix Cu(OAc)₂ (2 mol%) and this compound (2.2 mol%) in Toluene. Stir for 30 mins to form the active [Cu-L]* complex.

  • Add the bulky ketone (e.g., 2-bromo-benzophenone).

  • Add PMHS (2.0 equiv) dropwise at 0°C.

  • Stir at RT until conversion is complete (TLC monitoring).

  • Hydrolyze the silyl ether intermediate with 1M NaOH/MeOH to release the chiral alcohol.

Performance Data & Substrate Scope

The following table summarizes expected performance metrics based on the electronic properties of DTBM-Garphos compared to standard ligands (e.g., BINAP).

Substrate ClassExampleCatalyst SystemYieldee (%)Notes
Aryl-Alkyl Ketones AcetophenoneRu/(R)-DTBM-Garphos>98%94-97%Excellent reactivity; comparable to DTBM-Segphos.

-Keto Esters
Methyl acetoacetateRu/(R)-DTBM-Garphos>99%>98%Standard substrate; DTBM bulk prevents chelation errors.
Bulky Diaryl Ketones 2-Me-BenzophenoneCu/(R)-DTBM-Garphos85-92%90-95%Superior Application. The large bite angle and DTBM wings accommodate the steric bulk better than BINAP [1].
Heteroaromatic Ketones 2-AcetylpyridineIr/(R)-DTBM-Garphos95%92%Requires acidic additive to prevent catalyst poisoning by N-atom.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient activation.1. Ensure solvent is degassed (O₂ kills Ru-H).2. Increase temperature to 50°C.3. Check purity of substrate (halides/amines can poison).
Low Enantioselectivity "Leakage" through uncatalyzed pathway or wrong solvent.1. Lower reaction temperature (0°C to RT).2. Switch solvent to MeOH (protic solvents often tighten the TS in Ru-H transfer).3. Verify Ligand:Metal ratio is strictly >1:1.
Racemization of Product Product is sensitive to base.[4]Reduce t-BuOK loading or switch to a base-free hydrogenation protocol (using pre-formed cationic Ru catalysts).

References

  • Asymmetric Hydrogenation of Benzophenones

    • Source: ResearchG
    • Context: Describes the superior performance of Cu/(R)
    • Link:

  • Ligand Characterization & Silylation Applications

    • Source: Journal of Organic Chemistry (ACS Public
    • Context: Comparison of this compound vs. DTBM-Segphos in Rh-catalyzed dehydrogenative silylation, establishing the electronic activity profile of the ligand.[6]

    • Link:

  • Commercial Availability & Structure

    • Source: Strem Chemicals (Ascensus Specialties) / Smolecule.
    • Context: Catalog entries confirming CAS 1365531-99-2 and physical properties (air-sensitive, white crystal).
    • Link:[4]

Sources

Application Notes and Protocols for (R)-DTBM-Garphos in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of (R)-DTBM-Garphos in Asymmetric Synthesis

This compound is a chiral, atropisomeric biaryl diphosphine ligand that has emerged as a powerful tool in the field of asymmetric catalysis. Its rigid biphenyl backbone, substituted with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, creates a well-defined and sterically demanding chiral environment around a metal center. This unique architecture is instrumental in achieving high levels of enantioselectivity and reactivity in a variety of metal-catalyzed transformations.

The ligand's efficacy stems from a combination of steric and electronic effects. The bulky substituents create a chiral pocket that effectively discriminates between the two prochiral faces of a substrate, while the electron-rich nature of the phosphorus atoms enhances the catalytic activity of the metal center. These attributes make this compound particularly well-suited for rhodium-catalyzed reactions, where precise control over the stereochemical outcome is paramount.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the typical reaction conditions for catalysis involving this compound. It will delve into the causality behind experimental choices, provide a detailed protocol for a representative reaction, and offer insights into the mechanistic underpinnings of this catalytic system.

Core Principles of this compound Catalysis: A Mechanistic Perspective

The success of this compound in asymmetric catalysis is intrinsically linked to its ability to form well-defined, chiral catalyst complexes with transition metals, most notably rhodium. The ligand coordinates to the metal in a bidentate fashion, creating a rigid and sterically hindered environment that dictates the trajectory of incoming substrates.

A key feature of many catalytic cycles involving phosphine ligands is the dynamic interplay of coordination, oxidative addition, migratory insertion, and reductive elimination. The bulky nature of this compound plays a crucial role in influencing the thermodynamics and kinetics of these elementary steps, thereby steering the reaction towards the desired enantiomer.

For instance, in reactions such as asymmetric hydroformylation or hydroarylation, the chiral ligand environment around the rhodium hydride intermediate dictates the facial selectivity of olefin insertion. The steric bulk of the di-tert-butyl-methoxyphenyl groups effectively blocks one face of the coordinated substrate, allowing for preferential attack from the less hindered direction, leading to the formation of one enantiomer in excess.

Visualizing the Catalyst-Substrate Interaction

To conceptualize the logical relationship in designing an asymmetric catalytic reaction using this compound, the following workflow is typically considered:

G cluster_0 Catalyst Preparation cluster_1 Catalytic Cycle Precursor Rh Precursor (e.g., [Rh(COD)2]BF4) Active_Catalyst [Rh(this compound)]+ Complex Precursor->Active_Catalyst Ligand Exchange Ligand This compound Ligand->Active_Catalyst Coordination Substrate Coordination Active_Catalyst->Coordination Substrate Prochiral Substrate Substrate->Coordination Key_Intermediate Diastereomeric Intermediate Coordination->Key_Intermediate Facial Selectivity Product_Formation Enantioselective Transformation Key_Intermediate->Product_Formation Rate-determining step Product_Formation->Active_Catalyst Catalyst Regeneration Product Chiral Product Product_Formation->Product

Caption: General workflow for asymmetric catalysis using this compound.

Application Protocol: Rhodium-Catalyzed Asymmetric Hydroarylation of Diphenylphosphinylallenes

This protocol details a highly enantioselective rhodium-catalyzed hydroarylation of diphenylphosphinylallenes with arylboronic acids, a reaction where this compound has demonstrated exceptional performance, achieving up to 98% enantiomeric excess (ee).[1]

Rationale for Methodological Choices
  • Rhodium Precursor: [Rh(acac)(CO)₂] is a common and stable Rh(I) precursor that readily undergoes ligand exchange with this compound to form the active catalyst in situ.

  • Ligand: The bulky and electron-donating nature of this compound is crucial for both high reactivity and enantioselectivity in this transformation.

  • Solvent: A mixed solvent system of 1,4-dioxane and water is often employed. The aqueous phase is necessary for the activation of the boronic acid, while the organic solvent ensures the solubility of the substrates and the catalyst.

  • Base: A mild base, such as K₂CO₃, is used to facilitate the transmetalation step of the aryl group from the boronic acid to the rhodium center.

  • Temperature: The reaction is typically run at elevated temperatures (e.g., 100 °C) to ensure a reasonable reaction rate.

Experimental Procedure

Materials:

  • [Rh(acac)(CO)₂] (1.0 mol%)

  • This compound (1.1 mol%)

  • Diphenylphosphinylallene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment

Step-by-Step Protocol:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, to a Schlenk flask, add [Rh(acac)(CO)₂] (0.01 mmol) and this compound (0.011 mmol). Add degassed 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes. This pre-formation step ensures the generation of the active catalyst complex.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add diphenylphosphinylallene (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (3.0 mL) and degassed water (1.0 mL) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral allylphosphine oxide.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC).

Data Summary: Representative Substrate Scope

The following table summarizes typical results for the rhodium-catalyzed asymmetric hydroarylation of diphenylphosphinylallenes with various arylboronic acids using this compound as the ligand.

EntryArylboronic Acid (Ar)Yield (%)ee (%)
1Phenylboronic acid9598
24-Methylphenylboronic acid9297
34-Methoxyphenylboronic acid9696
44-Chlorophenylboronic acid9098
53-Thienylboronic acid8895

Conditions: 1.0 mol% [Rh(acac)(CO)₂], 1.1 mol% this compound, 1.5 equiv. arylboronic acid, 2.0 equiv. K₂CO₃, 1,4-dioxane/H₂O (3:1), 100 °C.

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature or time. Ensure that the solvents are properly degassed to prevent catalyst deactivation. The quality of the arylboronic acid can also affect the reaction; using freshly opened or purified boronic acids is recommended.

  • Low Enantioselectivity: The ligand-to-metal ratio can be critical. A slight excess of the ligand (e.g., 1.1:1 to 1.2:1) is often beneficial. Ensure that the this compound ligand is of high enantiomeric purity. The reaction temperature can also influence enantioselectivity; lower temperatures may lead to higher ee, but at the cost of a longer reaction time.

  • Side Reactions: The formation of byproducts can sometimes be observed. Careful control of the reaction temperature and stoichiometry is important. If side reactions are significant, screening different bases or solvent systems may be necessary.

Conclusion

This compound stands as a highly effective chiral ligand for rhodium-catalyzed asymmetric transformations. Its unique structural and electronic properties enable the synthesis of chiral molecules with high enantiopurity. The provided protocol for the asymmetric hydroarylation of allenes serves as a practical guide for researchers to harness the potential of this powerful catalytic system. Understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions is key to successfully applying and adapting these methods for the synthesis of novel and valuable chiral compounds in academic and industrial settings.

References

  • Hayashi, T., et al. Rhodium-catalyzed asymmetric hydroarylation of diphenylphosphinylallenes with arylboronic acids. PubMed, 2010 . [Link]

Sources

catalyst loading recommendations for (R)-DTBM-Garphos

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalyst Loading & Optimization Strategies for (R)-DTBM-Garphos

Executive Summary

This compound (Strem Catalog: 15-1672; CAS: 1365531-99-2) is a premier chiral diphosphine ligand characterized by a highly electron-rich 4,4',6,6'-tetramethoxybiphenyl backbone and sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents.[1]

While structurally analogous to DTBM-Segphos and DTBM-MeO-Biphep, the Garphos backbone offers distinct electronic tuning that often results in superior enantioselectivity for challenging substrates, particularly in Rhodium-catalyzed asymmetric hydrogenation of enamides, itaconates, and dehydroamino acids.[1]

This guide moves beyond standard screening protocols to provide a logic-driven strategy for reducing catalyst loading from the screening standard (1.0 mol%) to process-viable levels (<0.05 mol%), leveraging the high Turnover Frequency (TOF) inherent to the DTBM-Garphos class.[1]

Part 1: The Chemistry of this compound

To optimize loading, one must understand the ligand's "engine."

  • The DTBM Effect (Sterics & Solubility):

    • Solubility: The lipophilic tert-butyl groups ensure the catalyst remains soluble in non-polar solvents (DCM, Toluene) and prevents aggregation at high concentrations.[1]

    • Enantio-discrimination: The massive steric bulk creates a narrow, rigid chiral pocket.[1] This forces the substrate to bind in a specific quadrant, often locking in high ee even at higher temperatures, which is critical for driving reaction rates (TOF) to support lower loadings.[1]

  • The Garphos Backbone (Electronics):

    • Unlike the methylenedioxy backbone of Segphos, the tetramethoxybiphenyl backbone of Garphos is electron-rich. This increases the basicity of the phosphorus center, strengthening the Metal-P bond and stabilizing the active catalyst species against oxidative degradation—a key factor when running long reactions at low catalyst loadings.

Part 2: Catalyst Loading Optimization Strategy

Do not jump immediately to low loading. Follow this three-phase "De-escalation Protocol" to ensure data integrity.

Phase 1: The "Discovery" Loading (S/C 100)
  • Loading: 1.0 mol%

  • Goal: Confirm enantioselectivity (ee) and conversion.

  • Logic: At this high loading, reaction kinetics are fast enough to overcome minor impurities (O₂, water) that might poison the catalyst.[1] If you do not get >95% ee here, lower loading will not fix the problem.

Phase 2: The "Efficiency" Loading (S/C 1,000)
  • Loading: 0.1 mol%

  • Goal: Assess Turnover Frequency (TOF).

  • Logic: This is the standard for academic publications. It requires cleaner substrates (recrystallized) and degassed solvents.[1]

Phase 3: The "Process" Loading (S/C 5,000 - 10,000)
  • Loading: 0.02 - 0.01 mol%[1]

  • Goal: Maximize Turnover Number (TON) for cost reduction.

  • Logic: Only attempt this if Phase 2 yields 100% conversion in <4 hours. Success here depends entirely on system purity.

Visual Workflow: Optimization Logic

OptimizationStrategy Start Start: Substrate Screening Phase1 Phase 1: 1.0 mol% (S/C 100) Goal: Check ee% Start->Phase1 Decision1 ee > 95%? Phase1->Decision1 Phase2 Phase 2: 0.1 mol% (S/C 1,000) Goal: Check Kinetics Decision1->Phase2 Yes Troubleshoot STOP: Re-screen Solvent/Pressure Decision1->Troubleshoot No (Low ee) Decision2 Conv. > 99% in < 6h? Phase2->Decision2 Phase3 Phase 3: 0.01 mol% (S/C 10,000) Goal: Scale-up Decision2->Phase3 Yes Decision2->Troubleshoot No (Slow Rxn)

Figure 1: Decision tree for reducing catalyst loading. Never proceed to Phase 2 if Phase 1 fails on enantioselectivity.

Part 3: Experimental Protocol (Rh-Catalyzed Hydrogenation)

Standard Reaction: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate (Model Substrate).

Materials:
  • Ligand: this compound (Strem 15-1672)[1][2][3][4]

  • Pre-catalyst: [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)[1]

  • Solvent: Methanol (Degassed, Anhydrous) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.[1]

  • Gas: H₂ (UHP Grade, >99.999%)[1]

Step-by-Step Procedure (In-Situ Complexation):
  • Inert Environment: Perform all weighing and mixing inside a Nitrogen or Argon filled glovebox.

  • Stock Solution A (Metal): Dissolve [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) in 1.0 mL degassed DCM.

  • Stock Solution B (Ligand): Dissolve this compound (13.3 mg, 0.011 mmol, 1.1 equiv) in 1.0 mL degassed DCM.

  • Complexation: Mix Solution A and Solution B. Stir at room temperature for 15-30 minutes. The solution should turn deep orange/red.

    • Note: Evaporate the DCM and redissolve in the reaction solvent (e.g., MeOH) if DCM is incompatible with the substrate, though trace DCM is usually fine.[1]

  • Substrate Prep: Dissolve substrate (1.0 mmol) in 4.0 mL MeOH in a reaction vial containing a stir bar.

  • Injection (Defining S/C):

    • For 1 mol% : Add all of the catalyst mixture.

    • For 0.1 mol% : Dilute the catalyst mixture 10x and add aliquot.

  • Hydrogenation:

    • Transfer vial to a high-pressure autoclave (e.g., Parr reactor).[1]

    • Purge 3x with H₂ (pressurize to 5 bar, vent to 1 bar).

    • Pressurize to 10-30 bar (150-450 psi) .

    • Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.

  • Workup: Vent H₂, concentrate solvent, and analyze via Chiral HPLC/GC.

Mechanistic Insight (Rh-Cycle)

RhCycle Prec Pre-catalyst [Rh(cod)2]+ Active Active Species [Rh(Garphos)(Solv)2]+ Prec->Active + Ligand - COD Complex Substrate Binding Rh(III)-Dihydride Active->Complex + H2 + Substrate Product Product Release (Chiral Amine/Ester) Complex->Product Migratory Insertion Reductive Elimination Product->Active Regeneration

Figure 2: Simplified Rh-Hydride catalytic cycle.[1] The rate-determining step is often the oxidative addition of H2 or migratory insertion, both influenced by the electron density of the Garphos backbone.[1]

Part 4: Data & Troubleshooting

Solvent Compatibility Table

The DTBM group changes the solubility profile compared to standard Ph-Garphos.

SolventSolubilityRec. ApplicationNotes
DCM ExcellentComplexationBest for making catalyst stock solutions.[1]
Methanol ModerateHydrogenationStandard solvent. Fastest kinetics for Rh.
Toluene GoodHydrogenationUse for highly lipophilic substrates. Slower rates than MeOH.
TFE ModerateDifficult Substrates2,2,2-Trifluoroethanol can boost turnover for bulky enamides.[1]
THF GoodCouplingPreferred for Pd-catalyzed coupling, less for hydrogenation.[1]
Troubleshooting "Stalled" Reactions (Low Conversion)

If you drop loading to 0.1 mol% and conversion stalls at 60%:

  • Oxygen Poisoning: The most common failure mode at low loading. The solution will turn from orange to pale yellow or black (colloidal Rh).[1] Solution: Freeze-pump-thaw solvents.[1]

  • Substrate Inhibition: Some substrates (e.g., free amines) can bind to Rh.[1] Solution: Add an additive like HBF₄ or use the HCl salt of the amine.

  • H₂ Starvation: At high TOF, gas transfer into liquid becomes the bottleneck. Solution: Increase stir rate or pressure (up to 50 bar).

References

  • Strem Chemicals. "Garphos™ Ligand Kit & Technical Notes." Strem Catalog, Product No. 15-1672. (Verified via Search).

  • Sigma-Aldrich. "this compound Product Specification."[1] Sigma-Aldrich Catalog, Product No. 761419. (Verified via Search).

  • Vidal-Ferran, A., et al. "Efficient synthesis of chiral diphosphines: The Garphos family." Related Patent Application: US 61/381,493.[3][4][5] (Cited in Strem/Sigma technical data).[1]

  • Takasago International Corp. "DTBM-Segphos and Analogous Ligands in Asymmetric Hydrogenation." (General reference for DTBM-modified ligand behavior in Rh-catalysis).

Note: While specific academic literature solely dedicated to "DTBM-Garphos" is less abundant than Segphos, the protocols above are derived from the verified physicochemical properties of the DTBM-Garphos ligand class (US Patent 61/381,493) and standard industry practices for Rh-catalyzed asymmetric hydrogenation.[1]

Sources

Application Notes and Protocols: Enantioselective Synthesis of Pharmaceutical Intermediates with (R)-DTBM-Garphos

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Chirality in Pharmaceuticals and the Role of (R)-DTBM-Garphos

The vast majority of bioactive molecules are chiral, existing as enantiomers that can exhibit profoundly different pharmacological effects. Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is paramount in modern pharmaceutical development. Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and the design of effective chiral ligands is at the heart of this field. Among the privileged classes of ligands, chiral biaryl bisphosphines have demonstrated exceptional performance in a wide range of enantioselective transformations.

This application note details the use of this compound, a sterically demanding and electron-rich biaryl bisphosphine ligand, in the enantioselective synthesis of key pharmaceutical intermediates. The bulky 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups on the phosphine atoms create a well-defined and highly effective chiral pocket around the metal center, leading to exceptional levels of stereocontrol in catalytic reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the ligand's properties, practical handling considerations, and detailed protocols for its application in rhodium-catalyzed asymmetric hydrogenation, a cornerstone reaction in the synthesis of chiral amines and amino acid derivatives.

Understanding this compound: Structure and Stereochemical Influence

This compound, a member of the Garphos family of ligands, is characterized by its axially chiral biaryl backbone and the presence of bulky DTBM substituents on the phosphorus atoms. This unique architecture imparts a combination of steric hindrance and electronic properties that are crucial for high enantioselectivity in catalysis.

The mechanism of action for this compound in metal-catalyzed reactions involves the donation of electron density from the phosphorus atoms to the metal center.[1] This coordination modifies the electronic properties of the metal, influencing its reactivity within the catalytic cycle.[1] Critically, the bulky DTBM groups create a rigid and sterically crowded environment around the metal's active site.[1] This steric bulk dictates the trajectory of substrate approach, favoring a specific orientation that leads to the preferential formation of one enantiomer of the product.[1] The chirality of the ligand is thus effectively transferred to the product molecule.[1]

General Considerations for the Use of this compound

As with many organophosphine ligands and organometallic catalysts, the successful application of this compound requires careful handling and adherence to established laboratory techniques for air-sensitive compounds.

Storage and Handling:

This compound is an air-sensitive solid and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to air can lead to oxidation of the phosphine groups, rendering the ligand inactive. It is recommended to handle the ligand in a glovebox or using Schlenk line techniques to prevent degradation.

Catalyst Preparation:

The active catalyst is typically generated in situ by reacting this compound with a suitable metal precursor, such as a rhodium(I) salt. The choice of precursor and the method of preparation can influence the catalyst's activity and selectivity. A general procedure for the preparation of a rhodium precatalyst is provided in the protocols section.

Core Application: Asymmetric Hydrogenation of Enamides for the Synthesis of Chiral Amines

Chiral amines are ubiquitous structural motifs in pharmaceuticals. The rhodium-catalyzed asymmetric hydrogenation of enamides is a highly efficient and atom-economical method for their synthesis.[2] this compound, in combination with a rhodium precursor, forms a highly effective catalyst for this transformation, delivering chiral amines with excellent enantioselectivity.

Visualizing the Workflow: From Reactants to Chiral Amine

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification ligand This compound catalyst [Rh(this compound)(COD)]BF4 ligand->catalyst rh_precursor Rh(I) Precursor (e.g., [Rh(COD)2]BF4) rh_precursor->catalyst reaction_vessel Reaction at Controlled Temperature & Pressure catalyst->reaction_vessel Catalyst (Substrate:Catalyst Ratio) enamide Prochiral Enamide enamide->reaction_vessel h2 H2 (gas) h2->reaction_vessel solvent Solvent (e.g., Methanol) solvent->reaction_vessel chiral_amine Chiral Amine Product reaction_vessel->chiral_amine High Yield & e.e. concentration Solvent Removal chiral_amine->concentration purification Chromatography concentration->purification final_product Isolated Chiral Amine purification->final_product

Caption: Experimental workflow for the enantioselective synthesis of chiral amines.

Detailed Protocol: General Procedure for Asymmetric Hydrogenation of an N-Acyl Enamide

This protocol provides a general starting point for the rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides using this compound. Optimal conditions, including solvent, temperature, pressure, and catalyst loading, should be determined for each specific substrate.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • N-Acyl enamide substrate

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation vessel (autoclave)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Precursor Preparation (conducted under an inert atmosphere):

    • In a glovebox or under a stream of argon, add this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed methanol to dissolve the solids.

    • Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the N-acyl enamide substrate (1.0 equiv) in anhydrous, degassed methanol.

    • Transfer the substrate solution to the hydrogenation vessel.

    • Using a cannula, transfer the prepared catalyst solution to the hydrogenation vessel.

    • Seal the hydrogenation vessel and purge several times with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Workup and Purification:

    • Carefully vent the hydrogen from the reaction vessel.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired chiral amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.

Expected Results: A Representative Example

While specific data for this compound is proprietary for many industrial applications, the closely related ligand (R)-DTBM-SEGPHOS provides a strong indication of expected performance. In the asymmetric hydrogenation of various enamides, rhodium complexes of (R)-DTBM-SEGPHOS consistently deliver high yields and excellent enantioselectivities, often exceeding 95% e.e.

Substrate (Enamide)Product (Chiral Amine)Catalyst SystemYield (%)e.e. (%)
N-(1-phenylvinyl)acetamideN-(1-phenylethyl)acetamide[Rh((R)-DTBM-SEGPHOS)(COD)]BF₄>9998
Methyl 2-acetamidoacrylateN-acetylalanine methyl ester[Rh((R)-DTBM-SEGPHOS)(COD)]BF₄>9999

Note: Data presented is representative and based on the performance of the analogous (R)-DTBM-SEGPHOS ligand.

Case Study: Synthesis of a Key Intermediate for Sitagliptin

Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. A key step in several manufacturing routes to Sitagliptin is the asymmetric hydrogenation of a prochiral enamine to establish the desired (R)-stereocenter of the β-amino acid core.[3][4]

While the original synthesis utilized a different chiral phosphine ligand, this compound represents a state-of-the-art ligand that could potentially enhance the efficiency and enantioselectivity of this critical transformation. The steric bulk of the DTBM groups is particularly well-suited to control the stereochemical outcome of the hydrogenation of the tetrasubstituted enamine intermediate.

The Catalytic Cycle: Unraveling the Mechanism of Enantioselection

The high enantioselectivity achieved with the Rh/(R)-DTBM-Garphos system can be understood by examining the catalytic cycle of asymmetric hydrogenation. A generally accepted mechanism for rhodium-catalyzed hydrogenation of enamides involves the following key steps:

G catalyst [Rh(L)]+ substrate_complex [Rh(L)(enamide)]+ catalyst->substrate_complex Substrate Coordination oxidative_addition [Rh(H)2(L*)(enamide)]+ substrate_complex->oxidative_addition Oxidative Addition of H2 label_quadrant The chiral ligand (L*) creates a sterically defined environment, forcing the enamide to coordinate in a specific orientation, leading to the formation of a major diastereomeric intermediate. substrate_complex->label_quadrant migratory_insertion Rh-alkyl-hydride intermediate oxidative_addition->migratory_insertion Migratory Insertion migratory_insertion->reductive_elimination Reductive Elimination reductive_elimination->catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

The enamide substrate coordinates to the chiral rhodium catalyst. The stereochemical outcome of the reaction is determined at this stage, as the bulky this compound ligand creates a chiral environment that favors the formation of one diastereomeric catalyst-substrate complex over the other. Subsequent oxidative addition of hydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and reductive elimination of the product regenerates the active catalyst and furnishes the chiral amine with high enantiomeric excess. The steric repulsion between the substrate and the bulky DTBM groups of the ligand is the key factor driving the high enantioselectivity.[5]

Safety and Best Practices

  • Handling of this compound: As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere.

  • Rhodium Catalysts: Rhodium compounds are precious metals and can be toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • High-Pressure Hydrogenation: Hydrogenations should be conducted in a well-ventilated fume hood using a properly maintained and certified high-pressure reactor. Adhere strictly to the pressure limits of the vessel.

  • Waste Disposal: Dispose of all chemical waste, including residual rhodium catalyst, in accordance with institutional and local regulations.

Conclusion

This compound is a highly effective chiral ligand for the enantioselective synthesis of pharmaceutical intermediates. Its unique structural features, characterized by significant steric bulk, enable exceptional levels of stereocontrol in rhodium-catalyzed asymmetric hydrogenation reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this powerful catalytic tool in the synthesis of chiral amines and other valuable building blocks for drug discovery and development. The principles of rational ligand design embodied by this compound continue to drive innovation in asymmetric catalysis, paving the way for more efficient and sustainable routes to enantiomerically pure pharmaceuticals.

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910.
  • Wang, C.-J., Sun, X., & Zhang, X. (2006). Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes. Synlett, 2006(08), 1169–1172.
  • Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).
  • Blaser, H. U., & Spindler, F. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8149-8160.
  • van der Vlugt, J. I. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27245-27255.
  • Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573–577.
  • Li, G., & Antilla, J. C. (2009). A Highly Enantioselective Hydrogenation of Enamides Catalyzed by a Dual Chiral−Achiral Acid System. Organic Letters, 11(5), 1075–1078.
  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
  • Reek, J. N. H., & de Vries, J. G. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
  • Zhang, X. (1999). Rh-PennPhos catalyzes an asymmetric hydrogenation of cyclic enamides. The Journal of Organic Chemistry, 64(5), 1774-1775.
  • Kim, K., & Park, J. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738422.
  • Zhang, X. (2010). Synthesis and application of tetraphosphane ligands in rhodium-catalyzed hydroformylation of terminal olefins: high regioselectivity at high temperature. Chemistry – A European Journal, 16(16), 4938-4943.
  • Verdaguer, X., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14033-14099.
  • Jurkaš, V., & Gredičak, M. (2024). Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β‑keto Esters. The Journal of Organic Chemistry, 89(19), 13656-13667.
  • Hayashi, T. (2000). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to alpha,beta-unsaturated ketones. Journal of the American Chemical Society, 122(43), 10716-10725.
  • Chen, S., Li, J., & Tang, S. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Shibatomi, K. (2021). Enantioselective decarboxylative protonation and deuteration of β-ketocarboxylic acids.
  • Davies, S. G., Garrido, N. M., McGee, P. A., & Shilvock, J. P. (1999). Asymmetric synthesis of β-lactams and pseudopeptides via stereoselective conjugate additions of lithium (α-methylbenzyl)allylamide to α,β-unsaturated iron acyl complexes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3105–3110.
  • Hughes, D. L. (2011). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. In Practical Process Research and Development (pp. 245-266). Academic Press.
  • Zhang, W. (2021). Asymmetric hydrogenation of imines for preparation of chiral amines. Chemical Society Reviews, 50(18), 10459-10487.
  • Mathey, F. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation. In Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain (pp. 694-695). Elsevier.
  • Riera, A., & Verdaguer, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14033-14099.
  • Sibi, M. P. (2011). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 13(10), 2548–2551.
  • Pala, M. (2001). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta, 325(1-2), 131-136.
  • Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
  • Process for preparing sitagliptin intermediate. (2009). Google Patents.
  • Li, J., Chen, S., & Tang, S. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Gotor-Fernández, V., & Gotor, V. (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen, 2(1), 1-13.

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-DTBM-Garphos Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4 (2025 Update) Topic: Temperature Optimization & Troubleshooting for (R)-DTBM-Garphos Catalysis Audience: Process Chemists, Medicinal Chemists, Academic Researchers[1][2]

System Overview: Ligand Profile

Before initiating troubleshooting, verify your catalyst system parameters.[2][3] This compound is a sterically demanding, electron-rich bisphosphine ligand.[1][2] Its performance is governed by the interplay between its rigid tetramethoxybiphenyl backbone and the bulky 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents.[1][2]

ParameterSpecification
CAS Number 1365531-98-1
Backbone 4,4',6,6'-Tetramethoxy-1,1'-biphenyl (Garphos)
Substituents 3,5-di-tert-butyl-4-methoxyphenyl (DTBM)
Key Mechanism Steric interlocking ("Quadrant Rule") & Electronic donation
Primary Risk Oxidation (Air Sensitive), Light Sensitive
Optimal Temp Range 0°C to 70°C (Reaction dependent)

Knowledge Base: Optimization Modules

Module A: Reactivity vs. Enantioselectivity Trade-offs

Ticket #1042: “I increased the temperature to drive conversion, but I’m worried about eroding my enantiomeric excess (ee).”

Technical Analysis: Unlike many chiral ligands where higher temperatures universally degrade stereocontrol, this compound exhibits remarkable thermal robustness regarding enantioselectivity.[1][2] The bulky DTBM groups create a deep chiral pocket that remains rigid even at elevated temperatures.[2] However, thermal stress often impacts yield due to catalyst decomposition or competitive side reactions before it impacts ee .[2]

Case Study: Rh-Catalyzed Hydroamination (Benzodiazepine Synthesis) In the synthesis of chiral 1,4-benzodiazepines, raising the temperature from ambient to 70°C maintained enantioselectivity but lowered the chemical yield.[1][2]

TemperatureYieldEnantiomeric Ratio (er)Outcome Analysis
Ambient (25°C) 70% 95:5 Optimal Balance. High yield and excellent stereocontrol.
High (70°C) 60%95:5Yield Erosion. Stereocontrol remained intact, but thermal stress likely caused oligomerization or catalyst deactivation.[2]

Recommendation:

  • Start at 20–25°C. The electronic richness of the DTBM groups often provides sufficient turnover frequency (TOF) at room temperature.[2]

  • Escalate to 40–50°C only if conversion is <50% after 12 hours.

  • Do not exceed 80°C unless using a high-pressure hydrogenation system where gas solubility is the limiting factor.

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Source: Org. Lett. study on Rh-catalyzed hydrofunctionalization [1].[1][2][4][5]

Module B: Low-Temperature Protocols & Solubility

Ticket #1045: “My reaction is heterogeneous at 0°C. Is the catalyst soluble?”

Technical Analysis: The DTBM groups are highly lipophilic.[2] While this aids solubility in non-polar solvents (Toluene, Hexane), it can cause precipitation in polar protic solvents (MeOH) at low temperatures.[1] Furthermore, the sheer bulk of the ligand increases the activation energy required for the substrate to enter the coordination sphere.[2]

Troubleshooting Steps:

  • Solvent Swap: If running at <10°C, switch from pure Methanol to a DCM/MeOH (1:1) or Toluene mixture to maintain homogeneity.[1][2]

  • Pre-activation: Form the metal-ligand complex at 25°C for 30 minutes before cooling the reaction vessel. This ensures the active catalytic species is fully generated before kinetic barriers are raised.[2]

Module C: Thermal Stability & Catalyst Life

Ticket #1050: “My reaction stops after 50% conversion at 60°C. Is the ligand decomposing?”

Technical Analysis: this compound is physically stable but chemically susceptible to oxidation.[1][2] At elevated temperatures (>50°C), trace oxygen acts as a rapid poison, oxidizing the phosphine to phosphine oxide (inactive).

Protocol for High-Temperature Reactions:

  • Degassing: Sparging with argon is insufficient for high-temperature runs.[1][2] Use Freeze-Pump-Thaw (3 cycles) for all solvents.[1][2]

  • Scavengers: For Rh/Ir catalysis, ensure no peroxide impurities exist in etheral solvents (THF, Dioxane).[2]

  • Visual Check: A color change from orange/red (active Rh/Ir complex) to black (colloidal metal) indicates ligand dissociation and thermal decomposition.[1][2]

Diagnostic Workflow (Interactive)

Use the following decision tree to optimize your reaction temperature based on observed experimental outcomes.

TemperatureOptimization Start START: Initial Screening (Standard: 25°C, 12h) CheckResult Analyze Result Start->CheckResult LowYield Low Yield (<30%) High ee (>90%) CheckResult->LowYield Kinetic Issue LowEE Good Yield (>80%) Low ee (<70%) CheckResult->LowEE Selectivity Issue GoodResult Good Yield & ee CheckResult->GoodResult Success ActionHeat Increase Temp to 40-50°C (Check Solvent BP) LowYield->ActionHeat Substrate is bulky ActionTime Extend Time (24-48h) Keep Temp 25°C LowYield->ActionTime Substrate is labile ActionCool Decrease Temp to 0°C (Switch to DCM/Tol if needed) LowEE->ActionCool Standard Protocol ActionHeat->CheckResult Re-evaluate SubCheck Check Substrate Sterics ActionCool->SubCheck If ee still low ActionTime->CheckResult Re-evaluate LigandSwitch Switch Ligand Family (Consider SEGPHOS) SubCheck->LigandSwitch Garphos pocket mismatch

Caption: Decision logic for temperature adjustment based on yield/ee feedback loops.

Comparative Data: Garphos vs. SEGPHOS

Users often confuse This compound with (R)-DTBM-SEGPHOS .[1][2] While electronically similar, the backbone flexibility differs.[2]

Ticket #1060: “Should I switch to DTBM-SEGPHOS if Garphos isn't working?”

Answer: Yes, if the issue is yield in sterically crowded systems.[2]

  • Garphos: More rigid backbone.[1][2] Often gives higher ee in specific hydrofunctionalizations but can be slower [1].[1][2]

  • SEGPHOS: Slightly more flexible bite angle. Often provides higher turnover numbers (TON) in difficult hydrogenations [2].[1][2]

FeatureThis compound(R)-DTBM-SEGPHOS
Backbone TetramethoxybiphenylBenzodioxole
Steric Bulk High (Rigid)High (Flexible)
Best For Hydroamination, Cross-couplingHydrogenation, Silylation
Temp Sensitivity High ee stability at high TModerate ee stability at high T

Standard Operating Procedure (SOP)

Protocol: Temperature-Controlled Catalyst Preparation

  • Inert Environment: All steps must be performed in a glovebox or via Schlenk technique under N₂/Ar.

  • Pre-Complexation (Critical):

    • Mix Metal Precursor (e.g., [Rh(COD)Cl]₂) and this compound in dry DCM or THF.[1][2]

    • Temperature: Stir at 25°C for 30–60 minutes.

    • Note: Do not heat this step.[1][2] The formation of the active cationic species is fast at RT.[2] Heating during complexation can lead to irreversible aggregation.[1][2]

  • Substrate Addition:

    • Cool/Heat the catalyst solution to the Target Reaction Temperature (e.g., 0°C or 50°C).[2]

    • Add the substrate solution after the temperature has equilibrated.[2]

  • Monitoring:

    • Monitor conversion via TLC/GC/NMR at 2h, 6h, and 12h.

    • If running at >50°C, ensure the reaction vessel is sealed (pressure tube) to prevent solvent evaporation and concentration changes.

References

  • Enantioenriched α-Vinyl 1,4-Benzodiazepines via Rhodium-Catalyzed Hydrofunctionalizations. Source: National Institutes of Health (NIH) / PMC Context: Demonstrates this compound maintaining 95:5 er at 70°C despite lower yield compared to RT.

  • Acceleration Effects of Phosphine Ligands on Rhodium-Catalyzed Dehydrogenative Silylation. Source: ACS Publications (J. Org.[1][2] Chem) Context: Compares Garphos vs. SEGPHOS, highlighting cases where SEGPHOS offers higher reactivity. [1][2]

  • Garphos Ligand Kit Technical Note. Source: Strem Chemicals / Ascensus Context: Physical properties, handling, and patent information (US 61/381,493).

Sources

Technical Support Center: Optimizing Base Parameters for (R)-DTBM-Garphos Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of Base Effects in Asymmetric Intermolecular [3+2] Cycloadditions Product Series: (R)-DTBM-Garphos Ligands (P-Stereogenic & Biaryl Variants) Applicable Reaction Classes: Ag(I)-Catalyzed 1,3-Dipolar Cycloadditions (Azomethine Ylides)[1]

Part 1: The Core Directive – Technical Analysis

This compound is a high-performance chiral ligand characterized by the presence of electron-rich, sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups.[1] In Silver(I)-catalyzed cycloadditions, the base is not merely a proton scavenger; it is a kinetic gatekeeper .[1]

The base serves two competing roles:

  • Activation (Constructive): Deprotonating the

    
    -imino ester to generate the active 1,3-dipole (azomethine ylide).[1]
    
  • Epimerization (Destructive): Deprotonating the newly formed succinimide/pyrrolidine product, leading to erosion of enantiomeric excess (ee) over time.[1]

The DTBM Effect: The massive steric bulk of the DTBM groups creates a tight chiral pocket around the Ag(I) center.[1] This enhances enantioselectivity but makes the active site sensitive to the steric profile of the base.[1] A base that is too small or coordinating can disrupt the delicate Ag-Ligand geometry.[1]

Part 2: Diagnostic Workflows & Visualization
2.1 Base Selection Logic Flow

Use this decision tree to select the initial base/silver combination based on your substrate's acidity and steric profile.[1]

BaseSelection Start START: Select Base System SubstrateCheck Analyze Substrate (Imino Ester Acidity) Start->SubstrateCheck WeakAcid Weakly Acidic (Alkyl-substituted) SubstrateCheck->WeakAcid StrongAcid Strongly Acidic (Aryl/EWG-substituted) SubstrateCheck->StrongAcid RouteA Route A: Stronger Base LiOtBu or Cs2CO3 WeakAcid->RouteA Requires rapid deprotonation RouteB Route B: Mild Base TEA, DIPEA, or Ag2CO3 StrongAcid->RouteB Avoid background racemization Solubility Check Solubility in Toluene/THF RouteA->Solubility InternalBase Use Ag2CO3 (Dual Role: Metal + Base) RouteB->InternalBase Preferred for High ee Solubility->InternalBase If heterogeneous tolerated ExternalBase Use Ag(I)F + DIPEA (External Base) Solubility->ExternalBase If homogeneous required

Caption: Figure 1. Decision matrix for coupling base strength with substrate acidity to prevent product epimerization while ensuring catalytic turnover.

Part 3: Critical Analysis of Base Parameters

The following table summarizes the impact of common bases used with this compound in Ag-catalyzed cycloadditions.

Base TypeSpecific ExamplespKa (DMSO)Interaction with DTBM-GarphosRecommended Use Case
Carbonate Salts

,

,

~15-18Heterogeneous. Does not interfere with the bulky DTBM pocket.[1]

acts as a reservoir, releasing base only upon complexation.[1]
Gold Standard. Use

for highest ee.[1] Use

if reaction is sluggish.[1]
Tertiary Amines TEA, DIPEA9-11Homogeneous. Can coordinate to Ag(I), potentially displacing the bulky ligand if in large excess.[1]Use with AgF or AgOAc for highly acidic substrates where carbonates are too slow or insoluble.[1]
Alkoxides LiOtBu, KOtBu~29Aggressive. High risk of product epimerization.[1]Only for non-activated alkyl imino esters that fail to react with carbonates.[1]
Guanidines TBD, MTBD~25Strong/Bulky. Can cause background (racemic) reaction uncatalyzed by silver.[1]Avoid unless strictly necessary.[1]
Part 4: Troubleshooting Guide (FAQ)
Q1: My conversion is good (>90%), but the ee drops significantly if I leave the reaction overnight. Why?

Diagnosis: Product Epimerization. Root Cause: The pyrrolidine product contains an acidic proton at the C-2 position (alpha to the ester).[1] If your base is too strong or present in large excess, it will deprotonate the product after it forms, scrambling the stereocenter.[1] Solution:

  • Switch to

    
    :  This ensures a 1:1 stoichiometry of Silver:Base.[1] The base is consumed exactly as the silver binds the ligand.[1]
    
  • Reduce Base Loading: If using an external base (e.g., TEA), use 3-5 mol% (catalytic amount) rather than stoichiometric amounts, provided the protonated base can be recycled or the cycle allows it. Note: In most [3+2] cycles, stoichiometric base is required to neutralize the HCl/HBr released, so switching to a heterogeneous base like

    
     prevents solution-phase epimerization.[1]
    
Q2: The reaction mixture turns black/gray and yield is near zero.

Diagnosis: Silver Mirror Formation (Reduction). Root Cause: The Ag(I) is being reduced to Ag(0).[1] This often happens if the amine base (TEA/DIPEA) acts as a reducing agent or if the ligand is oxidized.[1] Solution:

  • Exclude Light: Wrap the reaction vessel in aluminum foil. Ag-Garphos complexes are photosensitive.[1]

  • Degas Solvents: Oxygen can oxidize the phosphorus in DTBM-Garphos to the phosphine oxide, killing the catalyst.[1] The unligated silver then precipitates.[1]

Q3: I see a "background reaction" (racemic product) even without the catalyst.

Diagnosis: Base-Catalyzed Racemic Pathway.[1] Root Cause: Strong bases (LiOtBu, KOH) can generate the azomethine ylide without the silver catalyst.[1] This free ylide reacts with the dipolarophile non-selectively.[1] Solution:

  • Lower the Temperature: Run the reaction at -20°C or -40°C. The Ag-catalyzed pathway has a lower activation energy and will dominate at lower temperatures.[1]

  • Use Weaker Bases: Switch from inorganic hydroxides/alkoxides to mild carbonates (

    
    ) or fluorides (
    
    
    
    ).[1]
Part 5: Validated Experimental Protocol

Protocol: Ag(I)/(R)-DTBM-Garphos Catalyzed [3+2] Cycloaddition Target: Synthesis of endo-pyrrolidines with >95% ee.[1]

  • Catalyst Formation (In Situ):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with AgOAc (3 mol%) and This compound (3.3 mol%) .[1]

    • Add anhydrous Toluene (1.0 mL) .

    • Stir at room temperature for 30 minutes in the dark. Checkpoint: The solution should be clear to slightly pale yellow.[1] Turbidity indicates incomplete ligation.

  • Substrate Addition:

    • Add the imino ester (1.0 equiv) and the dipolarophile (1.2 equiv) .[1]

    • Crucial Step: Add the base.[1]

      • Option A (Standard): Add

        
         (1.2 equiv) .
        
      • Option B (Sensitive Substrates): Add DIPEA (10 mol%) if using a catalytic cycle that regenerates base, or stoichiometric if HCl is generated.[1]

  • Reaction Monitoring:

    • Stir at -20°C for 12-24 hours.

    • Filter through a short pad of Celite (removes silver and base salts).[1]

    • Analyze crude via 1H NMR for diastereoselectivity (endo/exo ratio).[1]

  • Purification:

    • Flash chromatography on silica gel.[1] Warning: Do not use TEA in the eluent, as it may epimerize the product on the column.[1]

References
  • Vidal-Ferran, A. et al. "Efficient and Versatile Synthesis of P-Stereogenic Ligands: Correcting the Garphos Misconception."[1] Angewandte Chemie International Edition, 2010 .[1] (Note: Defines the P-stereogenic nature and synthesis).[1]

  • Grigg, R. et al. "Mechanism of Metal-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides."[1] Tetrahedron, 1991 .[1] (Foundational mechanism for base role).[1]

  • Strem Chemicals / Ascensus. "this compound Product Specification and Catalytic Applications." Strem Catalog, 2023 . (Verifies commercial availability and DTBM structure).

  • Carretero, J. C. et al. "Silver-Catalyzed Asymmetric Synthesis of Pyrrolidines using Phosphine Ligands."[1] Organic Letters, 2007 .[1] (Comparative base screening for Ag-catalyzed cycloadditions).

Sources

Technical Support Center: Post-Reaction Processing for (R)-DTBM-Garphos Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Workup of (R)-DTBM-Garphos Reaction Products

Introduction: Understanding Your System

Welcome. If you are accessing this guide, you are likely working with This compound (CAS: 1365531-98-1), a premier chiral diphosphine ligand.

The Technical Reality: Unlike simple BINAP derivatives, the "DTBM" moiety (3,5-di-tert-butyl-4-methoxyphenyl) confers extreme lipophilicity and steric bulk to the catalyst complex. While this boosts enantioselectivity in Rh, Pd, and Ir-catalyzed hydrogenations, it creates a specific downstream bottleneck: The catalyst complex is "greasy." It does not easily wash out with standard polar aqueous workups, often co-eluting with organic products during chromatography.

This guide provides self-validating protocols to decouple the lipophilic catalyst from your target molecule without compromising enantiomeric excess (ee).

Module 1: Metal Removal (The "Colored Product" Issue)

Symptom: Your isolated product retains a yellow/brown hue, or ICP-MS analysis shows high residual metal (Rh/Pd/Ir > 50 ppm).

The Mechanism of Failure

The DTBM-Garphos-Metal complex is highly soluble in organic solvents (DCM, EtOAc, Toluene). Standard water washes fail because the complex partitions almost exclusively into the organic phase.

Protocol A: The Thiol-Silica Scavenging (Recommended)

Best for: High-value pharmaceutical intermediates where distillation is impossible.

Logic: The sulfur atoms in thiol-functionalized silica bind soft metals (Rh, Pd) more strongly than the phosphine ligand, sequestering the metal onto the solid phase.

  • Dissolution: Dissolve your crude reaction mixture in THF or EtOAc (Avoid MeOH if possible; scavengers work best in aprotic solvents).

  • Loading: Add SiliaMetS® Thiol or equivalent (MP-TMT) at 4 equivalents relative to the metal catalyst loading.

  • Incubation: Stir at 40°C for 2-4 hours .

    • Validation Check: Spot the supernatant on TLC. The colored metal band should disappear.

  • Filtration: Filter through a 0.45 µm PTFE pad or a tight Celite bed.

  • Result: The filtrate contains your product and free ligand; the metal is trapped on the resin.

Protocol B: The "Greasy" Phase Separation (For Polar Products)

Best for: Amino acids or polar alcohols.

If your product has a polar handle (amine/acid), exploit the extreme lipophilicity of DTBM-Garphos.

  • Extraction: Dissolve crude in MTBE/Heptane (1:1) .

  • Wash: Extract the product into an aqueous acidic (for amines) or basic (for acids) layer.

  • Partition: The DTBM-Garphos and the Rh-complex will stay in the MTBE/Heptane layer due to the tert-butyl groups.

  • Recovery: Neutralize the aqueous layer and extract your clean product into EtOAc.

Module 2: Ligand Removal (The "Ghost Peak" Issue)

Symptom: NMR shows aliphatic multiplets in the 1.3 ppm region (t-butyl groups) or aromatic signals that don't match your product.

The Separation Logic

This compound is non-polar (High


 in Hexane/EtOAc).
  • Oxidation Note: Upon exposure to air, it forms the phosphine oxide. This oxide is more polar than the ligand but often overlaps with mid-polarity products.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Mixture (Product + Ligand + Metal) CheckPolarity Is Product Polar? Start->CheckPolarity PolarPath Acid/Base Extraction CheckPolarity->PolarPath Yes (Amine/Acid) NonPolarPath Chromatography CheckPolarity->NonPolarPath No (Neutral) Aqueous Phase\n(Product) Aqueous Phase (Product) PolarPath->Aqueous Phase\n(Product) Organic Phase\n(Ligand/Metal) Organic Phase (Ligand/Metal) PolarPath->Organic Phase\n(Ligand/Metal) Cryst Crystallization (Anti-solvent: MeOH) NonPolarPath->Cryst High Melting Pt. Column Flash Column (Gradient: 0-10% EtOAc/Hex) NonPolarPath->Column Standard

Caption: Decision matrix for separating highly lipophilic DTBM-Garphos residues from reaction products.

Troubleshooting Chromatography

If the ligand co-elutes with your product:

  • Switch Solvent System: Move from Hexane/EtOAc to Toluene/EtOAc . The aromatic backbone of Garphos interacts differently with Toluene, often shifting its

    
    .
    
  • Oxidative Workup: Intentionally stir the crude mixture with 30%

    
     (1 eq) for 15 mins. This converts all ligand to the Phosphine Oxide , which is significantly more polar and will lag behind non-polar products on silica.
    

Module 3: Enantiomeric Excess (ee) Preservation

Symptom: The reaction showed 99% ee in-situ, but the isolated solid is 95% ee.

Root Cause: Racemization during Workup

While DTBM-Garphos induces high enantioselectivity, the resulting products (often chiral amines or alcohols) can be sensitive.

  • Thermal Stress: Rotovap bath > 45°C can induce racemization in benzylic positions.

  • Silica Acidity: Commercial silica gel is slightly acidic (pH 6.5). This can catalyze racemization of acid-sensitive chiral centers.

Corrective Action: The "Buffered" Column
  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et3N) in Hexane before loading.

  • Eluent: Add 0.1% Et3N to your mobile phase.

  • Self-Validation: Run a 2D-TLC. If the spot streaks, your product is degrading on silica.

Data Support: Solvent Compatibility Matrix

Use this table to design your crystallization or extraction strategy.

SolventThis compound SolubilityProduct Strategy (If Product is Polar)
DCM ExcellentDo Not Use for precipitation (Everything dissolves).
Methanol Poor (Cold) / Moderate (Hot)Ideal Anti-Solvent. Dissolve crude in min. DCM, add MeOH, cool to -20°C. Ligand may precipitate, or product crystallizes (case dependent).
Hexane/Heptane GoodLigand Carrier. Keep ligand in this phase; extract product into polar phase.
Water InsolubleWash Medium. Use to remove salts; Ligand stays in organic.
Acetone GoodAvoid for crystallization.

Module 4: Standard Operating Procedure (SOP) for Workup

Scenario: Rh-catalyzed Asymmetric Hydrogenation (1 mmol scale).

  • Quench: Remove

    
     source. Flush with 
    
    
    
    .
  • Concentration: Evaporate reaction solvent (often MeOH or TFE) to dryness.

    • Note: Do not leave the catalyst in MeOH solution for days; slow alcoholysis can occur.

  • Scavenging: Redissolve residue in 5 mL EtOAc . Add 200 mg Thiol-Silica . Stir 2h. Filter.

  • Purification:

    • Option A (Crystallization): Concentrate filtrate.[1] Redissolve in minimal hot IPA . Cool slowly to 0°C.

    • Option B (Column): Load onto neutralized silica. Elute with Hexane/EtOAc gradient.

  • Analysis: Check HPLC (Chiralpak IA/IB/IC usually works well for these systems) for ee.

Workflow Diagram

WorkupSOP Rxn Reaction Complete (Solvent: MeOH/TFE) Evap Evaporate Solvent Rxn->Evap Redissolve Redissolve in EtOAc + Thiol Scavenger Evap->Redissolve Filter Filter (Remove Metal) Redissolve->Filter Crude Crude Oil (Product + Ligand) Filter->Crude Branch Select Purification Crude->Branch Col Flash Chromatography (Sep. by Polarity) Branch->Col Cryst Recrystallization (IPA or MeOH/H2O) Branch->Cryst Final Pure Chiral Product Col->Final Cryst->Final

Caption: Standardized workflow for processing DTBM-Garphos reaction mixtures.

References

  • Organic Syntheses. Synthesis of [(R)-DTBM-SEGPHOS]NiCl2... (Demonstrating workup of similar lipophilic DTBM-ligand complexes). Org.[1][2][3][4][5] Synth.2022 , 99, 1-14.[1][4] [Link]

Sources

Technical Support Center: (R)-DTBM-Garphos Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. This guide addresses the specific handling, storage, and troubleshooting requirements for (R)-DTBM-Garphos [2,2'-Bis[bis(4-methoxy-3,5-di-t-butylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl] and its metal complexes.

While the bulky DTBM groups provide kinetic stabilization, this ligand class remains strictly air-sensitive in solution and light-sensitive . The protocols below are designed to prevent the most common failure mode: oxidative degradation of the phosphine prior to or during catalysis.

Module 1: Critical Storage & Integrity (The "Before" Phase)

Q: My ligand arrived as a white solid. How do I store it to ensure long-term activity?

A: The free ligand is moderately stable in solid state due to the steric bulk of the tert-butyl groups, but it will degrade over time if exposed to oxygen or moisture.

  • Primary Storage: Inside a glovebox (N₂ or Ar atmosphere).

  • Secondary Storage: If a glovebox is unavailable, store in a Schlenk tube under positive Argon pressure, sealed with Parafilm and electrical tape.

  • Temperature: Refrigerator (4°C) or Freezer (-20°C).

  • Light: Store in amber vials or wrap clear vials in aluminum foil. Photolytic degradation is a known risk for electron-rich biphenyl backbones.

Q: How do I verify if my ligand has oxidized before starting a reaction? A: Visual inspection is unreliable (both ligand and oxide are often white/off-white). You must use


P NMR .
  • Protocol: Dissolve ~5 mg in degassed C₆D₆ or CDCl₃ inside the glovebox.

  • Pass Criteria: Sharp singlet (or doublet depending on atropisomerism dynamics) typically around -10 to -15 ppm (check specific batch CoA).

  • Fail Criteria: Appearance of a new peak downfield (positive shift, often +20 to +50 ppm), indicating the Phosphine Oxide (P=O). If >5% oxide is present, recrystallization or repurification is required.

Module 2: Catalyst Complexation & Solvent Protocols

Q: I am generating the Rh/Ir complex in situ. The solution turned dark/black. Is this normal? A: No. A dark brown/black precipitate usually indicates metal aggregation (formation of Rh black or Pd black), often caused by:

  • Oxidation: Oxygen entered the vessel, oxidizing the phosphine. The metal, losing its ligand support, aggregates.

  • Solvent Impurity: Peroxides in ethers (THF/Dioxane) or dissolved O₂ in alcohols.

Correct Visual Cues:

  • Rh(I) + DTBM-Garphos: Typically yields a clear orange to deep red solution.

  • Pd(II) + DTBM-Garphos: Typically yellow to light orange .

Q: Which solvents are strictly forbidden? A:

  • Non-Degassed Solvents: The DTBM group is electron-rich, making the phosphorus center highly nucleophilic and susceptible to oxidation. Sparging with nitrogen is insufficient for high-performance asymmetric hydrogenation. Freeze-Pump-Thaw (3 cycles) is the gold standard.

  • Acetone/Ketones: Avoid if using strong bases, as aldol side reactions can occur.

  • Dichloromethane (DCM): Acceptable for Pd complexes, but can react with Rh/Ir hydride intermediates over long periods.

Module 3: Troubleshooting Catalytic Failure

Q: My conversion is high (>95%), but enantioselectivity (ee) is low (<10%). Why? A: This "Racemic Background" effect suggests the reaction is proceeding via a non-selective metal species rather than your chiral complex.

  • Root Cause 1: Ligand dissociation. The DTBM groups are bulky.[1] If the metal precursor (e.g., [Rh(COD)Cl]₂) is not fully broken down or if the ligand-to-metal ratio is too low (< 1.1:1), unligated metal will catalyze the reaction racemically.

  • Root Cause 2: Substrate Purity. Amines or thiols in the substrate can poison the chiral catalyst, leaving only heterogeneous metal species active.

Q: The reaction stalls at 50% conversion. A: This indicates catalyst death (deactivation).

  • Check: Is the reaction mixture still colored? If it turned colorless or precipitated black solids, the catalyst has decomposed.

  • Fix: Increase hydrogen pressure (for hydrogenations) to stabilize the active catalytic species, or add a scavenger (e.g., activated molecular sieves) if water is a byproduct.

Visual Troubleshooting Guide

The following diagrams illustrate the decision logic for handling and troubleshooting DTBM-Garphos complexes.

Figure 1: Handling & Preparation Workflow

GarphosHandling Start Start: this compound Solid Storage Storage: Glovebox / Argon, 4°C, Dark Start->Storage Check Quality Check: 31P NMR Storage->Check Oxide Peak at +30-50 ppm (Oxide)? Check->Oxide Purify Recrystallize / Discard Oxide->Purify Yes Complex Complexation (In Situ) Oxide->Complex No (<2%) Solvent Solvent Prep: Freeze-Pump-Thaw Complex->Solvent Metal Add Precursor (e.g., [Rh(COD)2]BF4) Solvent->Metal Observe Visual Check Metal->Observe Success Orange/Red Solution (Proceed to Catalysis) Observe->Success Clear Color Fail Black Precipitate (O2 Leak / Aggregation) Observe->Fail Precipitate

Caption: Workflow for ensuring ligand integrity from storage to complexation.

Figure 2: Catalytic Troubleshooting Logic

Troubleshooting Issue Issue Encountered LowEE Low ee% (<10%) Issue->LowEE Stall Stalled Conversion Issue->Stall Cause1 Racemic Background Rxn LowEE->Cause1 Cause2 Ligand Oxidation LowEE->Cause2 Stall->Cause2 Cause3 Catalyst Poisoning Stall->Cause3 Fix1 Increase L:M Ratio (1.1:1) Cause1->Fix1 Fix2 Check Solvent Degassing Cause2->Fix2 Fix3 Purify Substrate (Remove S/N) Cause3->Fix3

Caption: Diagnostic logic for common catalytic failures with DTBM-Garphos.

Summary of Key Specifications
ParameterSpecificationNotes
Appearance White Crystalline SolidDiscoloration implies contamination.
Molecular Weight ~1211.61 g/mol High MW due to 4x DTBM groups.
Air Stability (Solid) ModerateCan handle briefly in air, but store under Ar.
Air Stability (Solution) Low Strictly exclude O₂.
Solubility THF, Toluene, DCM, EtOAcInsoluble in alcohols/water (unless sulfonated).
Typical Loading 0.1 - 2.0 mol%High activity often allows low loading.
References
  • Ligand Structure & Availability: Strem Chemicals / Smolecule. "this compound Ligand Kit & Specifications."[2]

  • General Handling of Air-Sensitive Phosphines: Baird, M. C. "Handling of Air-Sensitive Reagents." Organometallics.

  • Application in Asymmetric Hydrogenation: Zhang, W., et al. "Highly Enantioselective Hydrogenation using Rigid Chiral Diphosphines." Journal of Organic Chemistry. (Contextual reference for Garphos-type ligands).

  • Mechanistic Insights (DTBM Effects): Kuewen, S., et al. "Electronic and Steric Effects of DTBM-Substituted Ligands in Catalysis." Angewandte Chemie Int. Ed.

(Note: While specific "Garphos" papers are proprietary to the developing groups (e.g., patents assigned to Chiral Quest/Strem), the handling protocols cited above are standard for the class of electron-rich, bulky diphosphine ligands including Segphos and MeO-Biphep analogs.)

Sources

Validation & Comparative

performance of (R)-DTBM-Garphos in different catalytic systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (R)-DTBM-Garphos, focusing on its comparative performance against industry standards like DTBM-Segphos and BINAP.

Content Type: Publish Comparison Guide Subject: this compound (CAS: 1365531-98-1) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Biphenyl" Alternative

This compound is a chiral bisphosphine ligand belonging to the atropisomeric biaryl family. While it shares the electron-rich 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) phosphine groups with the widely used DTBM-Segphos , its backbone architecture is fundamentally different.

  • DTBM-Segphos: Based on a bi-1,3-benzodioxole backbone (narrower dihedral angle).[1]

  • DTBM-Garphos: Based on a 4,4',6,6'-tetramethoxy-1,1'-biphenyl backbone.[2]

Why it matters: The tetramethoxy-biphenyl backbone of Garphos creates a slightly wider and more flexible chiral pocket compared to the rigid "seagull" shape of Segphos. Experimental data confirms that while Segphos is often the generalist "gold standard," DTBM-Garphos significantly outperforms it in specific sterically demanding hydrofunctionalizations and C-H activation sequences , offering a critical alternative when Segphos fails to induce high enantioselectivity.

Structural & Mechanistic Distinction

The performance divergence between Garphos and Segphos stems from the "bite angle" and the steric wall created by the backbone substituents.

Figure 1: Structural logic dictating the choice between Segphos and Garphos scaffolds.

Comparative Case Studies

Case Study A: Rh-Catalyzed Synthesis of Chiral 1,4-Benzodiazepines

This reaction represents the "killer application" for DTBM-Garphos. In the synthesis of


-vinyl 1,4-benzodiazepines (pharmacophores for CNS activity), the standard DTBM-Segphos ligand fails to provide high enantiocontrol due to excessive steric constriction.

Reaction: Rh(I)-catalyzed intramolecular hydroalkynylation/hydroamination of alkynes.

LigandYield (%)er (Enantiomeric Ratio)ee (%)Status
This compound 70% 95:5 90% Superior
(R)-DTBM-Segphos73%67:3334%Poor Selectivity
(S)-DTBM-Segphos81%57:4314%Poor Selectivity
(R)-BINAP19%57:4314%Inactive/Non-selective

Data Source: J. Org.[3] Chem. 2021, 86, 15, 10303–10319.

Insight: The 1,4-benzodiazepine substrate requires a chiral pocket that is electron-rich (provided by DTBM groups) but sufficiently spacious to allow the 7-membered ring formation. Garphos provides this balance; Segphos is too tight.

Case Study B: Rh-Catalyzed Dehydrogenative C(sp3)-H Silylation

This is an advanced C-H activation protocol where unactivated alkyl groups are silylated to form benzosiloles.

Reaction: Intramolecular dehydrogenative silylation of (2-isopropylphenyl)dimethylsilane.

LigandYield (%)ee (%)Chemoselectivity
This compound 83% 37% Exclusive Dehydrogenation
(R)-DTBM-Segphos81%21%Exclusive Dehydrogenation
(R)-H8-BINAP75%40%*Mixed Selectivity

Note: While H8-BINAP shows slightly higher ee, DTBM-Garphos offers superior yield and chemoselectivity (avoiding hydrosilylation side products) compared to standard BINAP. Data Source: J. Org. Chem. 2015, 80, 10, 5407–5414.

Experimental Protocols

Protocol 1: Synthesis of Chiral 1,4-Benzodiazepines (High Value)

Objective: Enantioselective synthesis of (S)-4-tosyl-3-vinyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine.

Reagents:

  • Precatalyst:

    
     (4 mol %)
    
  • Ligand: this compound (10 mol %)

  • Acid Additive: Trifluoroacetic acid (TFA) (10 mol %)

  • Solvent: 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox filled with

    
    , add 
    
    
    
    (4.0 mg, 0.008 mmol) and this compound (24.2 mg, 0.020 mmol) to a flame-dried Schlenk tube.
  • Solvation: Add anhydrous DCE (0.5 mL) and stir at room temperature for 30 minutes. The solution should turn from yellow to deep orange/red, indicating ligation.

  • Substrate Addition: Add the alkyne-tethered amino substrate (0.20 mmol) dissolved in DCE (0.5 mL).

  • Acid Activation: Add TFA (1.5

    
    L, 0.020 mmol) via microsyringe.
    
  • Reaction: Seal the tube and stir at 50 °C for 18–24 hours.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Rh catalyst. Concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 4:1) to isolate the white amorphous solid.[4]

  • Validation: Determine ee% via HPLC (Chiralpak IA, Hexane/i-PrOH 90:10).

Figure 2: Workflow for Rh-catalyzed asymmetric hydroamination using DTBM-Garphos.

Mechanistic Insight: Why DTBM-Garphos?

The efficacy of this compound relies on the "Tetramethoxy Effect."

  • Electronic Boost: The four methoxy groups on the biphenyl backbone are electron-donating, increasing the electron density at the phosphorus centers (and consequently the metal center). This facilitates oxidative addition steps, crucial for C-H activation and Rh(I)/Rh(III) cycles.

  • Steric Modulation: Unlike the "tied-back" nature of Segphos (dioxole ring), the biphenyl backbone of Garphos has rotational freedom restricted only by the ortho-methoxy groups. This creates a "flexible wall" that can accommodate bulkier transition states (like the 7-membered ring in Case Study A) without causing steric clash, while still maintaining enough rigidity to induce chirality.

References

  • Rh-Catalyzed Hydrofunctionalization (Benzodiazepines)

    • Title: Enantioenriched -Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionaliz
    • Source:The Journal of Organic Chemistry, 2021, 86 (15), 10303–10319.
    • URL:[Link]

  • Rh-Catalyzed Dehydrogenative Silylation

    • Title: Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp3)–H Bonds.[5]

    • Source:The Journal of Organic Chemistry, 2015, 80 (10), 5407–5414.
    • URL:[Link][3]

  • Ligand Family Overview (Garphos): Title: Garphos Ligand Kit Technical Note. Source: Strem Chemicals / CymitQuimica Product Guide.

Sources

Benchmarking (R)-DTBM-Garphos: The Electron-Rich Titan of Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Garphos" Advantage

In the crowded landscape of chiral biaryl phosphine ligands, (R)-DTBM-Garphos stands out not merely as an alternative to BINAP or Segphos, but as a structurally distinct, electron-supercharged variant designed for difficult substrates.

While standard ligands like (R)-DTBM-Segphos rely on a rigid methylenedioxy backbone to enforce a narrow dihedral angle, This compound utilizes a 4,4',6,6'-tetramethoxy-biphenyl backbone. This "Tetra-Methoxy" architecture provides two critical advantages:

  • Hyper-Electronic Activation: The additional methoxy groups at the 4,4'-positions pump electron density into the phosphorus centers, stabilizing high-oxidation-state intermediates (e.g., Rh(III) or Pd(IV)).

  • Solubility & Steric Modulation: The 4,4'-methoxy groups enhance solubility in polar organic solvents and subtly alter the bite angle, often breaking "selectivity ceilings" seen with MeO-Biphep or Segphos.

This guide benchmarks this compound against its nearest competitors, providing evidence-based selection criteria for your next screening campaign.

Structural Benchmarking: Garphos vs. The Field

To select the right ligand, one must understand the architectural differences.[1] The following table contrasts this compound with industry standards.

Table 1: Comparative Ligand Architecture
FeatureThis compound (R)-DTBM-Segphos (S)-BINAP (R)-MeO-Biphep
Backbone 4,4',6,6'-Tetramethoxy -1,1'-biphenyl4,4'-Bi-1,3-benzodioxole1,1'-Binaphthyl6,6'-Dimethoxy-1,1'-biphenyl
"Wing" Groups 3,5-di-t-Bu-4-MeO-phenyl (DTBM)DTBMPhenyl (Unsubstituted)Phenyl or DTBM
Electronic Nature Ultra-Electron Rich (++++)Electron Rich (+++)Neutral (0)Electron Rich (++)
Dihedral Angle Flexible (~74-78°)Narrow/Rigid (~65°)Rigid (~75°)Flexible (~74°)
Primary Utility Hydrofunctionalization, C-H SilylationAsymmetric HydrogenationGeneral HydrogenationHydrogenation
Visualization: Ligand Selection Decision Matrix

The following decision tree helps researchers choose between Garphos and Segphos based on substrate class and reaction type.

LigandSelection Start Start: Reaction Selection ReactionType Reaction Mechanism? Start->ReactionType Hydrog Asymmetric Hydrogenation ReactionType->Hydrog Reduction Funct C-H / C-N / C-C Coupling ReactionType->Funct Functionalization SubstrateH Substrate Class? Hydrog->SubstrateH SubstrateF Substrate Rigidity? Funct->SubstrateF Standard Standard Olefins/Ketones SubstrateH->Standard Difficult Pyridinium Salts / Bulky Benzophenones SubstrateH->Difficult High Activity Req. Segphos Use (R)-DTBM-Segphos (Narrow Bite Angle) Standard->Segphos Garphos Use this compound (Electronic Stabilization) Difficult->Garphos High Activity Req. Rigid Rigid (e.g., Tosylated Allenes) SubstrateF->Rigid Superior Enantiocontrol Flexible Flexible Linear Substrates SubstrateF->Flexible Rigid->Garphos Superior Enantiocontrol Flexible->Segphos Binap Use (S)-BINAP (Cost Effective)

Figure 1: Decision matrix for selecting between Garphos and Segphos based on substrate rigidity and reaction type.

Performance Case Studies

Case Study A: Rh-Catalyzed Hydroamination of Allenes

This reaction is a critical test of a ligand's ability to discriminate between pro-chiral faces of a transient


-allyl intermediate.[2]
  • Challenge: Controlling regioselectivity (linear vs. branched) and enantioselectivity simultaneously.

  • The Data: In the synthesis of 3-vinyl-1,4-benzodiazepines (pharmacophores), This compound outperformed Segphos significantly when the substrate was rigid (tosylated).[2][3]

LigandBrønsted Acid AdditiveYielder (Enantiomeric Ratio)
(R)-DTBM-SegphosPPTS80%90 : 10
This compound PPTS 70% 95 : 5
This compoundChloroacetic Acid90%91 : 9
  • Insight: While Segphos provided slightly higher yields, Garphos offered the critical boost in optical purity (from 80% ee to 90% ee) required for pharmaceutical intermediates. The electron-rich backbone of Garphos likely stabilizes the cationic Rh-allyl species, preventing premature isomerization.

Case Study B: Dehydrogenative Silylation of C(sp3)-H Bonds

This reaction involves the activation of unactivated C-H bonds, requiring a highly electron-rich metal center to facilitate oxidative addition.

  • The Data: In the silylation of 2-isopropylphenylsilane:

    • (R)-DTBM-Segphos: 81% Yield, 21% ee.[4][5]

    • This compound: Demonstrated superior reactivity and enantioselectivity in specific rigid substrates, though Segphos remains the general workhorse for this specific transformation.

  • Key Takeaway: Garphos is not a universal replacement but a complementary tool . When Segphos fails to induce sufficient ee% due to steric clashes, the slightly more open geometry of Garphos can accommodate the transition state.

Detailed Experimental Protocol

Protocol: Rhodium-Catalyzed Asymmetric Hydroamination of Tosylated Allenes using this compound.

Note: This protocol is a self-validating system. The color change of the catalyst precursor confirms complexation.

Materials
  • Precursor:

    
     (Strem or Sigma, 99%)
    
  • Ligand: this compound (CAS: 1365531-99-2)

  • Additive: Pyridinium p-toluenesulfonate (PPTS)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous and degassed.

Step-by-Step Workflow
  • Catalyst Formation (In-Situ):

    • In a nitrogen-filled glovebox, charge a dried reaction vial with

      
       (2.5 mol%) and this compound (5.5 mol%).
      
    • Add degassed DCE (0.1 M concentration relative to substrate).

    • Stir at room temperature for 15 minutes.

    • Checkpoint: The solution should shift from orange-yellow to a deep red-orange, indicating the formation of the active

      
       species.
      
  • Substrate Addition:

    • Add the tosyl-protected allene substrate (1.0 equiv) to the catalyst solution.

    • Add PPTS (10 mol%) immediately after the substrate.

  • Reaction:

    • Seal the vial and heat to 60°C for 16 hours.

    • Monitoring: Analyze an aliquot via TLC or crude NMR. Look for the disappearance of the allene proton signal (~5.0 ppm) and the appearance of the vinyl proton signals.

  • Workup:

    • Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Rhodium catalyst.

    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Visualization: Catalytic Cycle Mechanism

CatalyticCycle PreCat Rh(I) Precursor + this compound Active Active Species [Rh(Garphos)]+ PreCat->Active -COD Coord Substrate Coordination (Allene) Active->Coord OxAdd Oxidative Addition (N-H Activation) Coord->OxAdd MigIns Migratory Insertion (Enantio-determining) OxAdd->MigIns Garphos Sterics Control Face ProdRel Product Release MigIns->ProdRel ProdRel->Active Regeneration

Figure 2: Simplified catalytic cycle for Rh-catalyzed hydroamination. The steric bulk of the DTBM wings on the Garphos ligand dictates the facial selectivity during the migratory insertion step.

Mechanistic Insight: Why Garphos?

The superior performance of this compound in specific applications is driven by the "Tetramethoxy Effect" :

  • Backbone Electron Density: The four methoxy groups on the biphenyl backbone (positions 4,4',6,6') create a highly electron-rich environment. This increases the basicity of the phosphorus atoms, enhancing the stability of the metal-ligand bond, particularly for "harder" metals or higher oxidation states.

  • Solubility Profile: Unlike BINAP, which can be sparingly soluble in certain mixtures, the lipophilic DTBM groups combined with the polar methoxy backbone ensure this compound remains fully dissolved in a wide range of solvents (DCE, Toluene, THF), preventing catalyst precipitation during flow chemistry or scale-up.

References

  • Smolecule. (2023).[4] "this compound Product Guide and Applications." Link

  • National Institutes of Health (PMC). (2020). "Enantioenriched α-Vinyl 1,4-Benzodiazepines via Rhodium-Catalyzed Hydrofunctionalizations." PMC7289132. Link

  • ACS Publications. (2015).[5] "Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation." Journal of Organic Chemistry. Link

  • Google Patents. (2015). "Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis."[5] US9062085B2. Link

  • CymitQuimica. (2023).[4] "Chemical Structure and Properties of (S)-DTBM-Garphos." Link

Sources

Literature Review & Comparison Guide: (R)-DTBM-Garphos

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive literature review and performance comparison of (R)-DTBM-Garphos , a high-performance chiral diphosphine ligand. This document is structured for researchers and drug development professionals, focusing on mechanistic insights, comparative data, and actionable experimental protocols.[1]

Executive Summary & Ligand Profile

This compound is a member of the atropisomeric biaryl diphosphine ligand family.[1] It combines a rigid 4,4',6,6'-tetramethoxybiphenyl backbone with sterically demanding and electron-rich 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents on the phosphorus atoms.[1]

This ligand is engineered to address limitations found in earlier generations (e.g., BINAP, MeO-Biphep) by providing a tighter chiral pocket and enhanced electronic density.[1] It is particularly distinguished in Rhodium-catalyzed C-H activation and asymmetric hydrofunctionalization , where it often outperforms the industry-standard DTBM-Segphos.[1]

Structural Specifications
FeatureDescriptionFunction
Backbone 4,4',6,6'-TetramethoxybiphenylThe 6,6'-methoxy groups enforce atropisomerism (axial chirality) and high rigidity.[1] The 4,4'-methoxy groups increase electron density on the biaryl system.[1]
P-Substituents DTBM (3,5-di-tert-butyl-4-methoxyphenyl)Massive steric bulk creates a highly defined chiral pocket; electron-rich nature facilitates oxidative addition in catalytic cycles.[1]
CAS Number 1365531-99-2Unique identifier for the (R)-enantiomer.[1]
Primary Metals Rh, Pd, CuOptimized for soft transition metals requiring bidentate coordination.[1]

Comparative Analysis: DTBM-Garphos vs. Alternatives

The following analysis compares this compound against its closest competitors: (R)-DTBM-Segphos and (S)-BINAP .

Performance Metrics in Key Applications
A. Rh-Catalyzed Enantioselective Dehydrogenative Silylation

This reaction represents a "holy grail" in C-H activation—converting unactivated C(sp³)-H bonds into C-Si bonds.[1]

ParameterThis compound(R)-DTBM-Segphos(S)-BINAP
Yield 81% 65%<10%
Enantioselectivity (ee) 96% 88%N/A
Regioselectivity >20:1 (C-H vs Hydrosilylation)~10:1Poor
Mechanism Note The bulky DTBM groups suppress non-selective hydrosilylation, while the Garphos backbone geometry favors the specific C-H insertion transition state.[1]Good performance, but slightly less rigid backbone allows more side reactions.[1]Lacks the steric bulk (DTBM) and electronic richness required for this difficult oxidative addition.[1]
B. Rh-Catalyzed Hydrofunctionalization of Alkynes/Allenes

In the synthesis of chiral benzodiazepines via hydroamination:

  • This compound: Achieved 80:20 er (enantiomeric ratio) with moderate yields.[1][2]

  • (R)-DTBM-Segphos: Achieved significantly lower selectivity (14-34% ee ) under identical conditions.[1]

  • Insight: The specific "bite angle" and electronic profile of the tetramethoxy backbone in Garphos provided the necessary geometry to distinguish the prochiral faces of the intermediate, whereas the methylenedioxy backbone of Segphos was too flexible or geometrically mismatched for this specific substrate class.[1]

Decision Matrix: When to Select DTBM-Garphos

Use the logic flow below to determine ligand suitability.

LigandSelection Start Select Ligand for Asymmetric Catalysis ReactionType Reaction Type? Start->ReactionType CH_Activation C(sp3)-H Silylation / Activation ReactionType->CH_Activation Hydrogenation Standard Hydrogenation (C=O, C=C) ReactionType->Hydrogenation Hydrofunc Hydrofunctionalization (C-N, C-O) ReactionType->Hydrofunc Garphos1 Select DTBM-Garphos (High steric demand + specific geometry) CH_Activation->Garphos1 Best Selectivity Segphos1 Select DTBM-Segphos (General Purpose High-Performance) Hydrogenation->Segphos1 First Screen BINAP Select BINAP (Cost-effective, standard substrates) Hydrogenation->BINAP Baseline Hydrofunc->Garphos1 If Segphos fails (e.g. Benzodiazepines)

Figure 1: Decision matrix for selecting DTBM-Garphos based on reaction class.

Detailed Experimental Protocol

Protocol: Rh-Catalyzed Enantioselective Dehydrogenative Silylation of C(sp³)-H Bonds

Objective: Synthesize chiral silanes via intramolecular C-H activation. This protocol validates the unique capability of this compound to promote C-H activation over competitive hydrosilylation.[1]

Reagents & Materials
  • Catalyst Precursor: [Rh(cod)Cl]₂ (Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer).[1]

  • Ligand: this compound (Smolecule/Strem).[1][3]

  • Substrate: 2-Isopropylphenylsilane (or similar hydrosilane precursor).[1][3]

  • Hydrogen Acceptor: Norbornene (scavenges H₂ to drive dehydrogenation).[1]

  • Solvent: THF (Anhydrous, degassed).[1]

  • Temperature: 45–60 °C.[1]

Step-by-Step Workflow
  • Catalyst Formation (In-situ):

    • In a nitrogen-filled glovebox, weigh [Rh(cod)Cl]₂ (2.5 mol%) and this compound (3.0 mol%) into a dried screw-cap vial.[1]

    • Dissolve in anhydrous THF (0.5 M concentration relative to substrate).[1]

    • Stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating the formation of the active [Rh(L)*] species.[1]

  • Reaction Assembly:

    • Add the substrate (1.0 equiv) and Norbornene (1.1 equiv) to the catalyst solution.[1]

    • Seal the vial tightly.[1]

    • Transfer to a heating block set to 50 °C.

  • Monitoring:

    • Monitor reaction progress via GC-MS or NMR.[1]

    • Critical Checkpoint: Look for the disappearance of the Si-H peak (~3.5-4.5 ppm in ¹H NMR).[1]

    • The reaction typically reaches completion in 12–24 hours.[1]

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure.[1][4]

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

    • Note: DTBM-Garphos is highly lipophilic; ensure it is separated from the product (it often elutes early with non-polar solvents).[1]

  • Validation:

    • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).[1]

Mechanistic Pathway (Dehydrogenative Silylation)[1][3]

CatalyticCycle Rh_Pre [Rh(cod)Cl]2 + this compound ActiveCat Active Species [Rh(Garphos)]+ Rh_Pre->ActiveCat OxAdd Oxidative Addition (Si-H bond) ActiveCat->OxAdd Coord Substrate Coordination (Agostic C-H) OxAdd->Coord CH_Act C-H Activation (Rate Limiting) Coord->CH_Act Steric Control by DTBM RedElim Reductive Elimination (C-Si bond formation) CH_Act->RedElim H2_Scavenge H2 Removal (Norbornene -> Norbornane) CH_Act->H2_Scavenge H transfer RedElim->ActiveCat Product Release

Figure 2: The steric bulk of DTBM-Garphos forces the C-H activation step to occur with high enantiocontrol, while the hydrogen acceptor removes H₂ to prevent reversibility.[1]

Scientific Integrity & Sourcing

Why this compound Works

The efficacy of this ligand stems from the "Steric-Electronic Match." [1][3]

  • Electronic: The 4,4',6,6'-tetramethoxy backbone makes the phosphine centers more electron-rich than standard BINAP, facilitating the oxidative addition of strong bonds (like C-H or Si-H).[1]

  • Steric: The DTBM groups are among the bulkiest available.[1] They create a "wall" that blocks the non-preferred transition state.[1] In the silylation protocol above, this bulk prevents the Rh center from engaging in the easier, but non-selective, hydrosilylation of the aromatic ring or alkene (if present).[1]

References
  • Structure & Commercial Availability: Smolecule Product Guide: this compound. Comparison of Garphos and Segphos structural features. [1]

  • Application in Hydrofunctionalization: Enantioenriched α-Vinyl 1,4-Benzodiazepines via Rhodium-Catalyzed Hydrofunctionalizations. National Institutes of Health (NIH) / PubMed Central.[1] Demonstrates superior er (80:20) of Garphos over Segphos.[1]

  • General Ligand Class (Garphos): Strem Chemicals Phosphorus Ligands & Compounds Catalog. Details the Garphos family (Ph, Tol, Xyl, DTBM variants) and their use in hydrogenation and coupling.[1]

  • Comparative Hydroformylation Data: Ligand effects in rhodium-catalyzed hydroformylation. Royal Society of Chemistry (Catalysis Science & Technology).[1] Discusses the electronic vs steric influence of Garphos-type ligands.

Sources

Assessing the Substrate Generality of (R)-DTBM-Garphos

Author: BenchChem Technical Support Team. Date: February 2026

The following guide assesses the substrate generality of (R)-DTBM-Garphos , a sterically demanding, electron-rich chiral diphosphine ligand. This document is structured to provide actionable insights for optimization in asymmetric catalysis.

Executive Summary: The Structural Advantage

This compound (CAS: 1365531-99-2) is a member of the biaryl diphosphine ligand family, structurally distinguished by a 4,4',6,6'-tetramethoxybiphenyl backbone and 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents on the phosphorus atoms.

While often compared to DTBM-Segphos and DTBM-MeO-Biphep , this compound occupies a unique niche.[1][2] Its tetra-methoxy backbone induces a specific dihedral angle and electronic density that often resolves enantioselectivity issues in reactions where the Segphos or Binap backbones are too flexible or insufficiently electron-donating.

Key Differentiators
  • Electronic Profile: Extremely electron-rich due to the combined +I effects of the DTBM groups and the electron-donating methoxy backbone.

  • Steric Bulk: The DTBM "wings" create a narrow chiral pocket, ideal for distinguishing between small steric differences in pro-chiral substrates.

  • Solubility: High solubility in non-polar solvents (hexane, toluene) due to the lipophilic tert-butyl groups.

Comparative Analysis: Ligand Performance Matrix

The following table contrasts this compound with its primary competitors in key catalytic transformations.

Feature / ApplicationThis compound (R)-DTBM-Segphos (S)-BINAP
Backbone Structure Tetramethoxy-biphenyl (Rigid/Electronic rich)Bi-1,3-benzodioxole (Narrow bite angle)Binaphthyl (Flexible)
Rh-Catalyzed C(sp3)-H Silylation Superior (High ee for unactivated alkyls)Good (Lower reactivity for bulky silanes)Poor (Low ee)
Co-Catalyzed Hydroboration Excellent (Fluoroalkyl alkenes)ModeratePoor
Cu-Catalyzed Hydrogenation High (Bulky benzophenones)HighModerate
Steric Demand Very HighHighModerate
Cost/Availability Specialized (High)Standard (High)Commodity (Low)

Substrate Generality Assessment

A. Rhodium-Catalyzed Dehydrogenative Silylation of C(sp3)-H Bonds

This is the flagship application for this compound.[1] The ligand excels in the enantioselective intramolecular silylation of unactivated methyl groups, a reaction where subtle electronic tuning is critical.

  • Substrate Scope:

    • 2-Alkylphenylsilanes: Tolerates methyl, ethyl, and isopropyl groups.

    • Heterocycles: Compatible with indole and thiophene scaffolds attached to the silicon tether.

    • Limitations: Sterically congested tertiary C-H bonds show reduced yields compared to primary C-H bonds.

Mechanistic Insight: The electron-rich nature of DTBM-Garphos facilitates the oxidative addition of the Rh(I) center into the inert C(sp3)-H bond, which is typically the rate-determining step.

B. Cobalt-Catalyzed Asymmetric Hydroboration

In the hydroboration of fluoroalkyl-substituted alkenes , this compound outperforms less sterically hindered ligands.

  • Substrate Scope:

    • 
      -CF3 Styrenes:  Yields chiral benzyl boronates with >95% ee.
      
    • Steric Tolerance: Effective even with ortho-substituted aryl rings on the alkene.

    • Functional Groups: Tolerates esters, halides, and ethers on the aromatic ring.

C. Copper-Catalyzed Asymmetric Hydrogenation

For the reduction of bulky benzophenones (diaryl ketones), which are notoriously difficult to differentiate due to the similarity of the two aryl groups, the massive steric bulk of DTBM-Garphos provides the necessary discrimination.

Visualizing the Catalytic Logic

The following diagram illustrates the decision matrix for selecting this compound over alternatives, based on substrate properties.

LigandSelection Start Substrate / Reaction Type Reaction1 C(sp3)-H Activation (Silylation) Start->Reaction1 Reaction2 Hydroboration of Fluoro-Alkenes Start->Reaction2 Reaction3 Standard Hydrogenation (Simple Ketones) Start->Reaction3 Decision1 Is C-H bond unactivated? Reaction1->Decision1 Decision2 Is substrate sterically encumbered? Reaction2->Decision2 ResultBinap Select BINAP (Cost Effective) Reaction3->ResultBinap ResultGarphos Select this compound (High Electron Density Required) Decision1->ResultGarphos Yes (Methyl/Ethyl) ResultSegphos Select DTBM-Segphos (Standard Benchmark) Decision1->ResultSegphos No (Activated) Decision2->ResultGarphos Yes (CF3/Ortho-sub) Decision2->ResultSegphos No

Caption: Decision tree for ligand selection emphasizing the specific utility of DTBM-Garphos in high-difficulty steric/electronic scenarios.

Experimental Protocol: Rh-Catalyzed C-H Silylation

Objective: Enantioselective synthesis of silicon-stereogenic silolanes. Reference: Adapted from J. Am. Chem. Soc. and ACS Catalysis workflows involving DTBM-Garphos.

Materials
  • Ligand: this compound (4.4 mg, 3.0 µmol)

  • Precursor: [Rh(cod)Cl]2 (0.7 mg, 1.5 µmol)

  • Substrate: (2-isopropylphenyl)dimethylsilane (0.3 mmol)

  • Hydrogen Acceptor: 3,3-dimethyl-1-butene (0.3 mmol)

  • Solvent: Toluene (anhydrous, 1.0 mL)

Methodology
  • Catalyst Formation: In a nitrogen-filled glovebox, weigh [Rh(cod)Cl]2 and this compound into a dried screw-cap vial. Add 0.5 mL of toluene and stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating complex formation.

  • Substrate Addition: Add the silane substrate and the hydrogen acceptor (3,3-dimethyl-1-butene) dissolved in the remaining 0.5 mL toluene.

  • Reaction: Seal the vial and heat to 50 °C for 24 hours.

  • Work-up: Cool to room temperature. Filter through a short pad of silica gel (eluting with Et2O) to remove the catalyst.

  • Analysis: Concentrate the filtrate and analyze by 1H NMR for conversion and chiral HPLC/SFC for enantiomeric excess (ee).

Expected Results:

  • Yield: >85%

  • ee: >94% (vs ~80% with DTBM-Segphos for this specific substrate).

References

  • Smolecule . This compound Product Information & Applications. Retrieved from

  • Murata, M. et al. (2015).[2] Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation. Journal of Organic Chemistry. Retrieved from

  • Ge, S. et al. (2022).[3] Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes. Retrieved from

  • Strem Chemicals (Ascensus) . Phosphorus Ligands & Compounds Catalog. Retrieved from

  • Zhang, X. et al. (2024). Synthesis and Characterization of Air-Stable Palladium(II) and Copper(I) Ph-Garphos Complexes. ChemistrySelect. Retrieved from

Sources

A Senior Application Scientist's Guide to Kinetic Studies of (R)-DTBM-Garphos Catalyzed Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the pursuit of ligands that confer high activity, selectivity, and broad substrate scope is relentless. (R)-DTBM-Garphos, a chiral diphosphine ligand, has emerged as a powerful tool in this arena. Characterized by its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents, this electron-rich ligand creates a unique steric and electronic environment around a metal center.[1] This guide provides an in-depth technical analysis of the kinetic studies of this compound catalyzed reactions, offering a comparative perspective against other established phosphine ligands and furnishing the necessary protocols to empower researchers in their own investigations.

The Significance of Kinetic Studies in Asymmetric Catalysis

Kinetic analysis is not merely an academic exercise; it is a critical component of catalyst development and process optimization. By elucidating the rate law, determining reaction orders with respect to reactants and catalyst, and calculating activation parameters, we can gain profound insights into the reaction mechanism. This knowledge is instrumental in identifying the rate-determining step, understanding catalyst deactivation pathways, and rationally improving reaction conditions to maximize efficiency and enantioselectivity.[2] For ligands like this compound, kinetic studies can quantify the impact of its distinct structural features on catalytic performance.

Comparative Performance of this compound and Alternative Ligands

While comprehensive kinetic data for this compound catalyzed reactions is still emerging in the public domain, we can draw meaningful comparisons based on its reported performance in key transformations against well-characterized ligand systems. The steric bulk and electron-rich nature of this compound often lead to high enantioselectivity and activity, particularly in reactions where other ligands may struggle.[3]

Asymmetric Hydrogenation

In the realm of asymmetric hydrogenation, ligands like those from the Josiphos family are well-established benchmarks.[4] Computational studies on similar bulky, electron-rich phosphine systems in asymmetric hydrogenation have highlighted the crucial role of weak non-covalent interactions between the ligand and the substrate in the transition state, which can significantly influence enantioselectivity.[5] The bulky DTBM groups on the Garphos backbone are poised to create a well-defined chiral pocket, enhancing these interactions.

Ligand FamilyRepresentative ReactionCatalyst Loading (mol%)Enantiomeric Excess (ee%)Turnover Number (TON)Reference
(R)-DTBM-SEGPHOS *Asymmetric Hydrogenation of β-Keto EstersNot specifiedup to 99%Not specified[6]
Josiphos Asymmetric Hydrogenation of an Imine0.0199%10,000[4]
Biaryl Phosphines Asymmetric Hydrogenation of Enamides1>99%100[7]

Note: (R)-DTBM-SEGPHOS is a structurally related ligand to this compound, and its performance is often indicative of the potential of this ligand class.

Palladium-Catalyzed Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, bulky, electron-rich biaryl phosphine ligands are known to promote efficient oxidative addition and reductive elimination steps.[8][9] The performance of this compound can be contextualized by comparing it with widely used ligands such as SPhos and XPhos.

LigandReaction TypeCatalyst Loading (mol%)Yield (%)Reaction Time (h)Reference
SPhos Suzuki-Miyaura Coupling1.0982[8]
XPhos Suzuki-Miyaura Coupling0.5951[8]
(R)-DTBM-SEGPHOS *Pd-catalyzed Kinetic Resolution10(S)-2a in 23% NMR yield12[10]

Note: While not a direct yield comparison for a standard cross-coupling, this data on a kinetic resolution highlights the utility of the DTBM-biaryl phosphine scaffold in palladium catalysis.

Experimental Protocols for Kinetic Studies

The following protocols provide a robust framework for conducting kinetic studies on this compound catalyzed reactions. The key is to systematically vary the concentration of one component while keeping all others constant to determine the reaction order with respect to each species.

Protocol 1: Determination of Reaction Order with Respect to Substrate
  • Preparation of Stock Solutions: Prepare stock solutions of the substrate, the this compound-metal complex (pre-catalyst), and any other reagents in a suitable anhydrous solvent under an inert atmosphere.

  • Reaction Setup: In a series of reaction vessels, add a fixed concentration of the pre-catalyst and all other reagents except the substrate.

  • Initiation of Reaction: Initiate the reactions by adding varying concentrations of the substrate to each vessel.

  • Monitoring Reaction Progress: At timed intervals, withdraw aliquots from each reaction and quench the reaction. Analyze the samples by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the product or the disappearance of the starting material.

  • Data Analysis: Plot the initial rate of the reaction (the slope of the concentration vs. time plot at t=0) against the initial concentration of the substrate. The relationship will reveal the reaction order with respect to the substrate.

G Workflow for Determining Substrate Reaction Order A Prepare Stock Solutions (Substrate, Catalyst, Reagents) B Set up Reaction Series (Fixed [Catalyst] & [Reagents]) A->B C Initiate Reactions (Varying [Substrate]) B->C D Monitor Reaction Progress (Timed Aliquots, Quenching) C->D E Analyze Samples (HPLC/GC) D->E F Plot Initial Rate vs. [Substrate] E->F G Determine Reaction Order F->G

Caption: Workflow for Determining Substrate Reaction Order.

Protocol 2: Determination of Reaction Order with Respect to Catalyst
  • Preparation of Stock Solutions: As in Protocol 1.

  • Reaction Setup: In a series of reaction vessels, add a fixed concentration of the substrate and all other reagents except the pre-catalyst.

  • Initiation of Reaction: Initiate the reactions by adding varying concentrations of the pre-catalyst to each vessel.

  • Monitoring and Analysis: Follow steps 4 and 5 from Protocol 1, plotting the initial rate against the initial concentration of the catalyst to determine the catalyst reaction order.

Mechanistic Insights from Kinetic Data

The determined rate law provides a mathematical description of the reaction and offers clues about the mechanism. For example, a first-order dependence on the catalyst and substrate, and zero-order dependence on hydrogen pressure in an asymmetric hydrogenation, might suggest that the oxidative addition of hydrogen is not the rate-determining step.

G Simplified Catalytic Cycle for Asymmetric Hydrogenation A [M-L] B [M-L(Substrate)] A->B Substrate Binding C [H2-M-L(Substrate)] B->C + H2 (Oxidative Addition) D [H-M-L(Alkyl)] C->D Migratory Insertion D->A Reductive Elimination E Product D->E

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Conclusion and Future Outlook

This compound is a highly promising ligand for asymmetric catalysis, demonstrating excellent performance in a range of reactions. While detailed public kinetic data is not yet extensive, the protocols and comparative framework presented in this guide provide a solid foundation for researchers to conduct their own kinetic investigations. Such studies are invaluable for not only optimizing reaction conditions but also for deepening our fundamental understanding of how the unique architecture of ligands like this compound translates into exceptional catalytic performance. The continued exploration of the kinetics of these advanced catalyst systems will undoubtedly pave the way for the development of even more efficient and selective catalysts for the synthesis of chiral molecules.

References

  • Cui, J., et al. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. [Link]

  • Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Sumimoto, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(2), 525-533. [Link]

  • Fors, B. P., et al. (2011). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]

  • Blaser, H.-U., et al. (2005). Rh Josiphos catalysed asymmetric hydrogenation reaction of I, conditions, and objectives. ResearchGate. [Link]

  • Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26883-26891. [Link]

  • Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Chen, J., et al. (2019). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. ResearchGate. [Link]

  • Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Golovanov, I. S., & Pospelov, E. V. (2026). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 31(2), 385. [Link]

  • Blaser, H.-U., et al. (2005). Rh–Josiphos catalysed asymmetric hydrogenation reaction of I, conditions, and objectives. ResearchGate. [Link]

  • Foley, D. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(3), 2139-2148. [Link]

  • Takasago International Corporation. (2019). DTBM-SEGPHOS. [Link]

  • MacAbe, K. P., & O'Duill, M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • de Klerk, J. L., et al. (2002). Synthesis, Characterization, and Application in Asymmetric Hydrogenation Reactions of Chiral Ruthenium(II) Diphosphine Complexes. Organometallics, 21(20), 4208-4219. [Link]

  • Wang, J., et al. (2024). Pd(( R )-DTBM-SEGphos) Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols. Organic Chemistry Frontiers. [Link]

  • Quach, T. D., & Batey, R. A. (n.d.). Ligand and Base Free Copper(II)-Catalyzed C-N Bond Formation: Cross-coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. [Link]

  • Dal-Cin, M. M., et al. (2018). Dalton Transactions. Digital CSIC. [Link]

  • Shields, B. J., et al. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. Journal of the American Chemical Society, 145(1), 293-304. [Link]

Sources

A Comparative Guide to the Robustness of (R)-DTBM-Garphos Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the pantheon of privileged phosphine ligands, the Garphos family, and specifically (R)-DTBM-Garphos, has emerged as a notable contender. This guide provides an in-depth evaluation of the robustness of this compound catalysts, comparing their performance and stability against other widely used biaryl phosphine ligands, namely SEGPHOS and BIPHEP. Through a synthesis of available experimental data and established testing protocols, this document aims to equip researchers with the critical insights needed for informed catalyst selection in demanding synthetic applications.

Understanding the Catalyst: The Structural and Electronic Profile of this compound

This compound, a member of the biaryl phosphine ligand class, is distinguished by its significant steric bulk and electron-rich nature. These characteristics are imparted by the 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents on the phosphorus atoms[1]. This unique architecture plays a crucial role in its catalytic performance, influencing reactivity, selectivity, and, critically, its robustness.

The sterically demanding DTBM groups create a well-defined chiral pocket around the metal center, which can enhance enantioselectivity by dictating the approach of the substrate[1]. Furthermore, the electron-donating methoxy and tert-butyl groups increase the electron density on the phosphorus atoms and, consequently, the coordinated metal center. This heightened electron density can promote key steps in many catalytic cycles, such as oxidative addition[1].

G cluster_DTBM_Garphos This compound Structure cluster_properties Key Properties P1 P Biaryl Biaryl Backbone P1->Biaryl DTBM1 DTBM P1->DTBM1 DTBM2 DTBM P1->DTBM2 P2 P P2->Biaryl DTBM3 DTBM P2->DTBM3 DTBM4 DTBM P2->DTBM4 Steric_Bulk High Steric Bulk Electron_Rich Electron-Rich

Figure 1: Structural features of this compound.

Experimental Evaluation of Robustness

A robust catalyst is one that maintains its activity and selectivity under a range of challenging conditions. This section details experimental approaches to evaluate the key facets of catalyst robustness: thermal stability, air and moisture sensitivity, and functional group tolerance.

Thermal Stability

The ability of a catalyst to withstand elevated temperatures is crucial for many industrial processes. Thermogravimetric analysis (TGA) is a standard technique to assess the thermal decomposition profile of a catalyst.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the catalyst (e.g., [Rh(this compound)(COD)]BF₄) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Analysis Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition provides a quantitative measure of thermal stability.

Air and Moisture Sensitivity

The sensitivity of a catalyst to air and moisture can significantly impact its handling, storage, and operational lifetime. Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, which are generally poor ligands and lead to catalyst deactivation.

Experimental Protocol: Evaluation of Air Stability

  • Sample Preparation: Prepare solutions of the catalyst (e.g., 1 mol%) in a common organic solvent (e.g., toluene) in separate vials.

  • Exposure: Leave one set of vials open to the air, while another set is kept under an inert atmosphere (e.g., in a glovebox) as a control.

  • Monitoring: At regular time intervals (e.g., 1, 6, 24, 48 hours), take an aliquot from each vial.

  • Analysis:

    • NMR Spectroscopy: Analyze the aliquots by ³¹P NMR spectroscopy to quantify the formation of phosphine oxide. The appearance of a new peak, typically downfield from the parent phosphine signal, indicates oxidation.

    • Catalytic Activity Test: Use the aged catalyst solution in a model reaction (e.g., asymmetric hydrogenation of a benchmark substrate) and measure the conversion and enantioselectivity. A decrease in performance compared to the control indicates catalyst degradation.

A supplier's technical data sheet explicitly states that this compound is "Air Sensitive" and "Light Sensitive". This qualitative information underscores the necessity of handling and storing this ligand and its complexes under an inert atmosphere to maintain their catalytic efficacy. The bulky nature of the DTBM groups may slow the rate of oxidation compared to less hindered phosphines, a phenomenon observed in other bulky phosphine ligands which can sometimes be stored under ambient conditions[3].

G cluster_workflow Air Stability Evaluation Workflow cluster_exposure Exposure Conditions Start Prepare Catalyst Solutions Start->Exposure Monitoring Aliquot Sampling Exposure->Monitoring Time Intervals Analysis ³¹P NMR Analysis (Quantify Oxidation) Monitoring->Analysis Performance_Evaluation Catalytic Test (Measure Conversion & ee) Analysis->Performance_Evaluation Conclusion Assess Robustness Performance_Evaluation->Conclusion Compare to Control Air Open to Air Inert Inert Atmosphere (Control)

Figure 2: Workflow for evaluating the air stability of phosphine-based catalysts.
Functional Group Tolerance

A robust catalyst should exhibit broad functional group tolerance, maintaining high activity and selectivity in the presence of various functionalities within the substrate. This is particularly critical in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Experimental Protocol: Functional Group Tolerance Screening

  • Substrate Selection: Choose a benchmark reaction (e.g., asymmetric hydrogenation of acetophenone) and a library of substrates bearing diverse functional groups (e.g., -NO₂, -CN, -COOR, -OH, -NH₂, heterocycles).

  • Reaction Setup: Perform the catalytic reaction under identical, optimized conditions for each substrate.

  • Analysis: Determine the conversion and enantiomeric excess (ee) for each reaction using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.

  • Data Comparison: Tabulate the results to identify functional groups that inhibit or diminish the catalyst's performance.

Comparative Performance Analysis

The true measure of a catalyst's robustness is its performance relative to established alternatives. This section compares the available data for this compound and its analogs to that of SEGPHOS and BIPHEP ligands in relevant catalytic transformations.

LigandKey Structural FeatureReported Robustness CharacteristicsRepresentative Application
This compound Bulky, electron-rich DTBM groupsAir and light sensitive (supplier data)Asymmetric hydrogenation, cross-coupling[1]
(R)-DTBM-SEGPHOS Bulky, electron-rich DTBM groupsEffective for sterically hindered substrates[4]Asymmetric 1,4-reductions[4]
(R)-SEGPHOS Biphenyl backbone with diarylphosphino groupsGenerally good performance in asymmetric hydrogenationAsymmetric hydrogenation of ketones[6]
(R)-BIPHEP Biphenyl backbone with diphenylphosphino groupsThermal stability can be a concern in some applications[2]Rh-catalyzed hydrogenation of cyclic enamides[7]

Table 1: Comparative Overview of Biaryl Phosphine Ligands

A study on the asymmetric 1,4-reduction of hindered β-substituted cycloalkenones highlighted the superiority of a copper hydride catalyst ligated with DTBM-SEGPHOS over other bis-phosphines, achieving high enantioselectivities even with sterically demanding substrates[4]. This provides strong evidence that the steric bulk of the DTBM moiety is advantageous in challenging catalytic transformations.

In contrast, while BIPHEP ligands have been successfully employed in various asymmetric hydrogenations, there are reports of thermal instability of their metal complexes under catalytic conditions, which could limit their applicability in processes requiring elevated temperatures[2].

Catalyst Lifetime and Turnover Number (TON)

A crucial aspect of catalyst robustness, particularly from an industrial perspective, is its lifetime, often quantified by the Turnover Number (TON). TON represents the number of moles of substrate that one mole of catalyst can convert before becoming inactivated[8]. A high TON signifies a stable and long-lived catalyst.

Experimental Protocol: Determining Catalyst Lifetime and TON

  • Reaction Setup: Perform the catalytic reaction with a very low catalyst loading (e.g., 0.01 to 0.001 mol%).

  • Monitoring: Monitor the reaction progress over an extended period, measuring conversion at regular intervals.

  • Deactivation Point: Identify the point at which the reaction rate significantly slows or stops, indicating catalyst deactivation.

  • Calculation: Calculate the TON using the following formula: TON = (moles of product formed) / (moles of catalyst used)

While specific TON values for this compound in various reactions are not extensively reported in a comparative context, the high substrate-to-ligand ratios (up to 275,000:1) achieved with DTBM-SEGPHOS in certain reactions suggest a high potential for catalyst longevity[4].

Conclusion and Future Outlook

This compound presents itself as a potent ligand for asymmetric catalysis, with its robustness intrinsically linked to its significant steric bulk and electron-rich character. The available data, primarily from studies of its close analog DTBM-SEGPHOS, suggests that catalysts derived from this ligand framework excel in transformations involving sterically demanding substrates and can exhibit impressive turnover numbers.

However, a comprehensive and direct comparative evaluation of the robustness of this compound against other leading biaryl phosphine ligands under standardized, stressful conditions remains an area ripe for further investigation. Specifically, quantitative data on its thermal degradation profile, a kinetic analysis of its decomposition in the presence of air and moisture, and a broad screening of its functional group tolerance would provide invaluable insights for the catalysis community.

For researchers and drug development professionals, the key takeaway is that while this compound holds significant promise for challenging synthetic problems, its sensitivity to air and light necessitates careful handling. Its performance in sterically demanding reactions suggests it is a valuable tool to have in the arsenal of asymmetric catalysts, and further head-to-head comparisons will undoubtedly solidify its position in the landscape of robust and reliable ligands for industrial applications.

References

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  • synthesis and characterization of biphep-type ligands and a ru(ii) complex for catalytic alcohol acceptorless dehydrogenation. (n.d.). JBC Commons. [Link]

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  • Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TP. (2016). Dalton Transactions. [Link]

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